molecular formula C28H27N3O5 B1595288 Z-Trp-phe-OH CAS No. 6521-49-9

Z-Trp-phe-OH

Número de catálogo: B1595288
Número CAS: 6521-49-9
Peso molecular: 485.5 g/mol
Clave InChI: NRTMQKMHFPBQNP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Z-Trp-phe-OH is a useful research compound. Its molecular formula is C28H27N3O5 and its molecular weight is 485.5 g/mol. The purity is usually 95%.
The exact mass of the compound Z-Trp-phe-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 333736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Z-Trp-phe-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Trp-phe-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O5/c32-26(30-25(27(33)34)15-19-9-3-1-4-10-19)24(16-21-17-29-23-14-8-7-13-22(21)23)31-28(35)36-18-20-11-5-2-6-12-20/h1-14,17,24-25,29H,15-16,18H2,(H,30,32)(H,31,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTMQKMHFPBQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318664
Record name 2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6521-49-9
Record name NSC333736
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333736
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to Z-Trp-Phe-OH: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyloxycarbonyl-L-tryptophyl-L-phenylalanine, commonly abbreviated as Z-Trp-Phe-OH, is a protected dipeptide of significant interest in the fields of biochemistry, medicinal chemistry, and pharmaceutical development. Comprising L-tryptophan and L-phenylalanine, its structure is characterized by an N-terminal benzyloxycarbonyl (Z or Cbz) group. This protecting group is instrumental in peptide chemistry, enabling precise, stepwise synthesis of larger peptide chains by preventing unwanted side reactions at the amine terminus.

The inherent properties of its constituent aromatic amino acids make Z-Trp-Phe-OH a valuable tool for researchers. It serves as a specific substrate for proteolytic enzymes, particularly chymotrypsin, and acts as a crucial building block in the synthesis of more complex, biologically active peptides.[1] Its applications are prominent in drug discovery, especially in the realms of oncology and neurology, where peptide-based therapeutics are increasingly vital.[2] This guide provides a comprehensive overview of the molecule's core properties, a detailed methodology for its synthesis, and a practical protocol for its application in enzymatic assays.

Core Physicochemical Properties

A clear understanding of the fundamental properties of Z-Trp-Phe-OH and its precursor molecules is essential for its effective application in a laboratory setting. The benzyloxycarbonyl group imparts specific characteristics that are crucial for its role in synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
Z-Trp-Phe-OH C₂₈H₂₇N₃O₅485.54[3][4]White Powder[4]165 - 167[4]
Z-Trp-OHC₁₉H₁₈N₂O₄338.36White Powder124 - 127
Z-Phe-OHC₁₇H₁₇NO₄299.32White Powder85 - 87

Rationale and Methodology of Synthesis

The synthesis of Z-Trp-Phe-OH is a classic example of solution-phase peptide synthesis, a foundational technique in medicinal chemistry. The process hinges on the strategic use of a protecting group and a coupling agent to form a peptide bond between two amino acids.

The Role of the Benzyloxycarbonyl (Z) Protecting Group

The primary challenge in forming a peptide bond between tryptophan and phenylalanine is preventing the amino group of one amino acid from reacting with the carboxyl group of another molecule of the same amino acid (self-polymerization). The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas, provides a robust solution.[5] It is stable under the conditions required for peptide bond formation but can be readily removed under specific, non-harsh conditions (typically hydrogenolysis), ensuring the integrity of the newly formed peptide.

Logical Workflow of Z-Trp-Phe-OH Synthesis

The synthesis involves the activation of the carboxyl group of Z-Trp-OH and its subsequent reaction with the free amino group of a C-terminally protected phenylalanine, such as phenylalanine methyl ester (Phe-OMe). The use of coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) is a well-established method to facilitate this reaction efficiently and minimize side reactions and racemization.[6][7]

Synthesis_Workflow Z_Trp Z-Trp-OH Activated_Ester Activated Z-Trp-OBt Ester Z_Trp->Activated_Ester Activation Phe_Ester Phe-OMe Coupling Peptide Bond Formation (Nucleophilic Attack) Phe_Ester->Coupling Coupling_Reagents DCC / HOBt Coupling_Reagents->Activated_Ester Activated_Ester->Coupling DCU Dicyclohexylurea (DCU) (Precipitate) Activated_Ester->DCU Protected_Dipeptide Z-Trp-Phe-OMe Coupling->Protected_Dipeptide Saponification Saponification (e.g., NaOH) Protected_Dipeptide->Saponification Final_Product Z-Trp-Phe-OH Saponification->Final_Product

Caption: Logical workflow for the solution-phase synthesis of Z-Trp-Phe-OH.

Experimental Protocol: Synthesis of Z-Trp-Phe-OH

This protocol describes a standard laboratory procedure for the synthesis of Z-Trp-Phe-OH using DCC and HOBt as coupling agents.

Materials:

  • Z-L-Tryptophan (Z-Trp-OH)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

Procedure:

  • Activation of Z-Trp-OH:

    • In a round-bottom flask, dissolve Z-Trp-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 eq) dissolved in a minimal amount of anhydrous DCM.

    • Stir the reaction mixture at 0 °C for 1 hour. A white precipitate of dicyclohexylurea (DCU) will begin to form.[8]

  • Preparation of Phenylalanine Methyl Ester:

    • In a separate flask, dissolve H-Phe-OMe·HCl (1.0 eq) in DMF.

    • Cool the solution to 0 °C.

    • Add NMM (1.1 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.

  • Coupling Reaction:

    • Add the neutralized H-Phe-OMe solution from step 2 to the activated Z-Trp-OH mixture from step 1.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification of Protected Dipeptide (Z-Trp-Phe-OMe):

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DMF or EtOAc.

    • Transfer the filtrate to a separatory funnel and dilute with EtOAc.

    • Wash the organic layer sequentially with 1N HCl, water, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Trp-Phe-OMe.

    • Purify the crude product by flash chromatography or recrystallization if necessary.

  • Saponification to Z-Trp-Phe-OH:

    • Dissolve the purified Z-Trp-Phe-OMe in a mixture of methanol and water.

    • Cool to 0 °C and add 1N NaOH solution (1.5-2.0 eq) dropwise.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1N HCl at 0 °C. A white precipitate of Z-Trp-Phe-OH will form.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Applications in Research and Drug Development

Z-Trp-Phe-OH is a versatile molecule with several key applications in scientific research.

Protease Substrate for Enzymatic Assays

Due to the presence of phenylalanine and tryptophan residues, Z-Trp-Phe-OH is an excellent substrate for chymotrypsin, a serine protease that preferentially cleaves peptide bonds C-terminal to aromatic amino acids.[1] This makes it a valuable tool for studying enzyme kinetics, screening for chymotrypsin inhibitors, and characterizing protease activity in biological samples. Enzymatic cleavage breaks the peptide bond between tryptophan and phenylalanine, a process that can be monitored using various analytical techniques.[9]

Building Block in Peptide Synthesis

As a protected dipeptide, Z-Trp-Phe-OH is a crucial intermediate in the synthesis of larger, more complex peptides.[2] Incorporating a dipeptide unit in a single coupling step, rather than adding amino acids one by one, can improve the efficiency and yield of solid-phase peptide synthesis (SPPS), especially for "difficult" sequences prone to aggregation.[10][11] The Trp-Phe motif is found in various biologically active peptides, and its inclusion can be critical for receptor binding and biological function.[12]

Precursor to Biologically Active Peptides

The unprotected dipeptide, Trp-Phe, has been identified as an antihypertensive peptide with inhibitory activity against the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure.[11] By cleaving the Z-group from Z-Trp-Phe-OH, researchers can access the active dipeptide for further study.

RAS_Pathway cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Renin Renin Angiotensinogen->Renin AngI Angiotensin I ACE ACE AngI->ACE AngII Angiotensin II Vasoconstriction Vasoconstriction AngII->Vasoconstriction Aldosterone Aldosterone Secretion AngII->Aldosterone Renin->AngI Cleavage ACE->AngII Conversion ACE_Inhibitor ACE Inhibitors (e.g., Trp-Phe) ACE_Inhibitor->ACE Inhibition BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Aldosterone->BP_Increase

Caption: Role of ACE in the Renin-Angiotensin System and the site of inhibition.

Protocol: Chymotrypsin Activity Assay using a Dipeptide Substrate

This protocol provides a self-validating system for determining chymotrypsin activity by adapting a classic spectrophotometric method. The principle relies on measuring the rate of peptide bond cleavage. While direct measurement of Z-Trp-Phe-OH cleavage can be complex, a common and reliable approach is to use a chromogenic or fluorogenic analogue like Z-Phe-Trp-p-nitroanilide or to adapt a method that measures the appearance of a free carboxyl group. For simplicity and broad applicability, this protocol adapts the well-established BTEE (N-Benzoyl-L-tyrosine ethyl ester) assay principle, which monitors the increase in absorbance resulting from the hydrolysis of an ester or amide bond adjacent to an aromatic residue.[3][4]

Objective: To determine the kinetic activity of α-chymotrypsin by monitoring the hydrolysis of Z-Trp-Phe-OH. The cleavage of the peptide bond results in a change in the chemical environment of the aromatic rings, leading to a subtle but measurable change in absorbance at ~230-260 nm.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • Z-Trp-Phe-OH (Substrate)

  • Trizma base (Tris)

  • Calcium chloride (CaCl₂)

  • Hydrochloric acid (HCl), 1M

  • Dimethyl sulfoxide (DMSO) or Methanol

  • UV-transparent cuvettes (quartz)

  • UV-Vis Spectrophotometer, thermostatted at 25 °C

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare 80 mM Tris-HCl buffer containing 100 mM CaCl₂, pH 7.8 at 25 °C. Calcium ions are important for the stability of chymotrypsin.

    • Enzyme Solution: Prepare a stock solution of α-chymotrypsin at 1 mg/mL in 1 mM HCl. Immediately before use, dilute to a working concentration of 10-20 µg/mL with 1 mM HCl. Keep on ice.[3]

    • Substrate Stock Solution: Prepare a 10 mM stock solution of Z-Trp-Phe-OH in anhydrous DMSO or methanol.

  • Assay Execution:

    • Set the spectrophotometer to monitor absorbance at 256 nm and equilibrate the cell holder to 25 °C.[3]

    • Into a 3 mL quartz cuvette, pipette 2.9 mL of the Assay Buffer.

    • Add 50 µL of the Substrate Stock Solution to the cuvette. Mix by inversion. The final substrate concentration will be ~0.17 mM.

    • Place the cuvette in the spectrophotometer and allow it to incubate for 5 minutes to reach thermal equilibrium.

    • Establish a baseline reading by monitoring the absorbance for 1-2 minutes. This is the blank rate (autohydrolysis of the substrate).

  • Initiation of Reaction and Data Collection:

    • To initiate the reaction, add 50 µL of the diluted enzyme solution to the cuvette.

    • Immediately mix by inversion (or with a cuvette stirrer) and start recording the absorbance at 256 nm continuously for 5-10 minutes.

    • The rate of increase in absorbance should be linear for at least the first few minutes.

  • Data Analysis and Validation (Trustworthiness):

    • Calculate the rate of reaction (ΔA₂₅₆/min) from the initial, linear portion of the curve.

    • Subtract the blank rate from the enzyme-catalyzed rate to get the true enzymatic rate.

    • Self-Validation: To confirm that the observed activity is specific to chymotrypsin, run a parallel control reaction where a known chymotrypsin inhibitor (e.g., TPCK) is pre-incubated with the enzyme before adding it to the substrate solution. A significant reduction in the reaction rate validates the assay's specificity.

    • Enzyme activity (Units/mg) can be calculated using the Beer-Lambert law and the molar extinction coefficient for the product. The change in extinction coefficient (Δε) upon hydrolysis must be determined experimentally for this specific substrate under these buffer conditions for precise quantification.

Conclusion

Z-Trp-Phe-OH stands as a cornerstone dipeptide derivative for researchers in peptide chemistry and drug development. Its utility is rooted in the strategic placement of the benzyloxycarbonyl protecting group, which enables its use as a building block for complex peptide synthesis. Furthermore, its specific amino acid sequence renders it an ideal substrate for probing the activity of key proteases like chymotrypsin. An understanding of its physicochemical properties, the logic behind its synthesis, and its practical application in assays provides scientists with a powerful tool to advance research, from fundamental enzymology to the development of novel peptide-based therapeutics.

References

  • Zhang, Y., et al. (2023). Introducing enzymatic cleavage features and transfer learning realizes accurate peptide half-life prediction across species and organs. bioRxiv. Available from: [Link]

  • de la Torre, A., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. Available from: [Link]

  • Behrendt, R., et al. (2016). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available from: [Link]

  • Wang, L., et al. (2024). Clickable tryptophan modification for late-stage diversification of native peptides. Proceedings of the National Academy of Sciences. Available from: [Link]

  • Junk, L., et al. (2017). Synthesis of Modified Tryptophan Derivatives. Molecules. Available from: [Link]

  • Patel, S., et al. (2023). Physiology, Renin Angiotensin System. StatPearls. Available from: [Link]

  • El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available from: [Link]

  • Cárdenas-Galindo, L., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Publishing. Available from: [Link]

  • Coin, I., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available from: [Link]

  • Various Authors. Strategies for Peptide Synthesis: An Overview. Available from: [Link]

  • Li, J., et al. (2018). Enzymatic Cleavage of Branched Peptides for Targeting Mitochondria. Journal of the American Chemical Society. Available from: [Link]

  • Muttenthaler, M., et al. (2021). Recent Advances in the Development of Therapeutic Peptides. Trends in Pharmacological Sciences. Available from: [Link]

  • Lu, H. P., et al. (1998). Single-molecule fluorescence spectroscopy of enzyme conformational dynamics and cleavage mechanism. Science. Available from: [Link]

  • PharmGKB. ACE Inhibitor Pathway, Pharmacodynamics. Available from: [Link]

  • CVPharmacology. Angiotensin Converting Enzyme (ACE) Inhibitors. Available from: [Link]

  • ScienceDaily. (2024). Chemists develop a clickable tryptophan modification strategy for late-stage diversification of native peptides. Available from: [Link]

  • MDPI. Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System. Available from: [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Z-Trp-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Molecular Blueprint of a Versatile Dipeptide

In the landscape of peptide chemistry and drug development, the precise characterization of molecular structure is paramount. This guide provides a comprehensive technical overview of the spectroscopic data for N-α-carbobenzyloxy-L-tryptophyl-L-phenylalanine (Z-Trp-Phe-OH), a protected dipeptide of significant interest in biochemical research. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify, quantify, and utilize this compound in their work. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, thereby fostering a deeper understanding of these powerful analytical techniques.

Introduction to Z-Trp-Phe-OH: Structure and Significance

Z-Trp-Phe-OH is a synthetic dipeptide composed of L-tryptophan and L-phenylalanine, with the N-terminus of the tryptophan residue protected by a carbobenzyloxy (Z) group. This protecting group is instrumental in peptide synthesis, preventing unwanted side reactions at the N-terminus while subsequent amino acids are coupled. The constituent amino acids, tryptophan and phenylalanine, are both aromatic and play crucial roles in the structure and function of proteins. Tryptophan, with its indole side chain, is a precursor to neurotransmitters like serotonin, while phenylalanine is a precursor to tyrosine and other important biomolecules. The combination of these two residues in a protected dipeptide form makes Z-Trp-Phe-OH a valuable building block in the synthesis of more complex peptides and a tool for studying enzyme-substrate interactions.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₂₈H₂₇N₃O₅[1], [2]
Molecular Weight 485.54 g/mol [1], [2]
Appearance White to off-white powder[1]
Melting Point 165 - 167 °C[1], [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

The ¹H NMR spectrum of Z-Trp-Phe-OH is expected to be complex, with distinct signals for the protons of the tryptophan and phenylalanine residues, as well as the carbobenzyloxy protecting group. The chemical shifts (δ) are influenced by the electronegativity of neighboring atoms and the anisotropic effects of the aromatic rings.

Hypothetical ¹H NMR Data Interpretation:

While a direct experimental spectrum for Z-Trp-Phe-OH was not found in the searched literature, we can predict the expected regions for the proton signals based on the known spectra of its components, such as N-Cbz-L-Phenylalanine.

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic Protons (Phe, Trp, Z-group) 7.0 - 8.0MultipletsThe numerous aromatic protons from the three phenyl and indole rings will result in a complex, overlapping multiplet region.
Indole N-H (Trp) ~10.8Singlet (broad)The indole N-H proton is often broad and downfield.
Amide N-H 7.5 - 8.5Doublet or TripletThe amide proton's chemical shift and multiplicity are dependent on the dihedral angle and coupling to the adjacent α-proton.
α-Protons (Trp, Phe) 4.0 - 5.0MultipletsThese protons are adjacent to stereocenters and will appear as complex multiplets.
β-Protons (Trp, Phe) 2.8 - 3.5MultipletsThe diastereotopic β-protons will show complex splitting patterns due to coupling with each other and the α-proton.
CH₂ (Z-group) ~5.1Singlet or AB quartetThe benzylic protons of the Cbz group are typically a singlet but can appear as an AB quartet if they are diastereotopic.
Carboxylic Acid O-H 10.0 - 13.0Singlet (broad)This proton is often very broad and may exchange with residual water in the solvent.

This table is a prediction based on typical chemical shifts for similar structures and should be used as a guide for interpreting an experimental spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Hypothetical ¹³C NMR Data Interpretation:

Carbon TypeExpected Chemical Shift (δ, ppm)Notes
Carbonyl (Amide, Carbamate, Carboxylic Acid) 170 - 180Three distinct signals are expected in this region.
Aromatic Carbons 110 - 140A number of signals corresponding to the carbons of the phenyl and indole rings. Quaternary carbons will have lower intensity.
α-Carbons (Trp, Phe) 50 - 60Two distinct signals for the α-carbons of the two amino acid residues.
β-Carbons (Trp, Phe) 25 - 40Two distinct signals for the β-carbons.
CH₂ (Z-group) ~67The benzylic carbon of the Cbz group.

This table is a prediction based on typical chemical shifts for similar structures and should be used as a guide for interpreting an experimental spectrum.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Z-Trp-Phe-OH.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons. DMSO-d₆ is often a good choice for peptides as it can solubilize them well and slow down the exchange of amide and hydroxyl protons.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover all expected carbon signals (typically 0-200 ppm).

    • A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (e.g., 1024 or more scans).

    • Process the data similarly to the ¹H NMR spectrum.

Diagram of NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Z-Trp-Phe-OH dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock Lock & Shim insert->lock tune Tune & Match Probe lock->tune acquire_H Acquire 1H Spectrum tune->acquire_H acquire_C Acquire 13C Spectrum tune->acquire_C process Fourier Transform, Phasing, Baseline Correction acquire_H->process acquire_C->process reference Reference Spectrum process->reference analyze Analyze & Assign Peaks reference->analyze

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H StretchAmide, Indole
3300 - 2500O-H StretchCarboxylic Acid
3100 - 3000C-H StretchAromatic
1760 - 1690C=O StretchCarboxylic Acid, Carbamate
1680 - 1630C=O Stretch (Amide I)Amide
1550 - 1500N-H Bend (Amide II)Amide
1600, 1475C=C StretchAromatic Rings

This table provides a general guide. The exact positions of the peaks can be influenced by hydrogen bonding and the physical state of the sample.

Experimental Protocol for FT-IR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid Z-Trp-Phe-OH powder onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental background signals.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected in the mid-IR range (4000 - 400 cm⁻¹).

  • Data Processing:

    • The software automatically subtracts the background spectrum from the sample spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks in the spectrum.

Diagram of FT-IR Workflow:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis clean Clean ATR Crystal load Load Sample clean->load press Apply Pressure load->press background Collect Background Spectrum press->background sample Collect Sample Spectrum background->sample subtract Background Subtraction sample->subtract baseline Baseline Correction subtract->baseline analyze Peak Analysis baseline->analyze

Caption: Workflow for FT-IR Spectroscopic Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through fragmentation analysis.

Expected Mass Spectrometric Data

For Z-Trp-Phe-OH (C₂₈H₂₇N₃O₅), the expected monoisotopic mass is approximately 485.1951 g/mol . In electrospray ionization (ESI), which is a soft ionization technique suitable for peptides, we would expect to see the following ions:

  • [M+H]⁺: m/z ≈ 486.2029 (in positive ion mode)

  • [M-H]⁻: m/z ≈ 484.1873 (in negative ion mode)

  • [M+Na]⁺: m/z ≈ 508.1848 (as a common adduct in positive ion mode)

Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, including the loss of the Z-group, cleavage of the peptide bond to produce b and y ions, and fragmentation of the amino acid side chains.

Experimental Protocol for ESI-MS

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of Z-Trp-Phe-OH (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or base (e.g., 0.1% ammonium hydroxide) for negative ion mode to promote ionization.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable spray and optimal ion signal.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the full scan mass spectrum in the desired mass range (e.g., m/z 100-1000).

  • Data Analysis:

    • Identify the molecular ion peaks ([M+H]⁺, [M-H]⁻, etc.) and confirm the molecular weight of the compound.

    • If MS/MS data is acquired, analyze the fragmentation pattern to confirm the peptide sequence and structure.

Diagram of ESI-MS Workflow:

ESIMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Prepare Dilute Solution acidify Add Ionization Agent (e.g., Formic Acid) dissolve->acidify calibrate Calibrate Mass Spectrometer acidify->calibrate infuse Infuse Sample calibrate->infuse acquire Acquire Mass Spectrum infuse->acquire identify_ion Identify Molecular Ion acquire->identify_ion confirm_mw Confirm Molecular Weight identify_ion->confirm_mw analyze_frag Analyze Fragmentation (MS/MS) confirm_mw->analyze_frag

Caption: Workflow for ESI-MS Analysis.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic characterization of Z-Trp-Phe-OH, integrating NMR, IR, and MS data, provides an unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy details the connectivity and chemical environment of the carbon and proton skeleton. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the definitive molecular weight and fragmentation patterns. By following rigorous, self-validating experimental protocols and understanding the principles behind the data, researchers can ensure the identity and purity of Z-Trp-Phe-OH, a critical step for its successful application in peptide synthesis and broader biochemical research.

References

  • Albericio, F. (2004). Solid-Phase Synthesis: A Practical Guide. CRC Press. [https://www.crcpress.com/Solid-Phase-Synthesis-A-Practical-Guide/Albericio/p/book/9780824706 solidphasesynthesisapracticalguide]([Link] solidphasesynthesisapracticalguide)

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Sources

Potential applications of Z-Trp-Phe-OH in oncology research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications of Z-Trp-Phe-OH (N-Benzyloxycarbonyl-L-tryptophyl-L-phenylalanine) in oncology. It synthesizes its pharmacological role as a Neurokinin Receptor Antagonist scaffold with its materials science capability as a Self-Assembling Peptide Hydrogelator .[1]

From Receptor Antagonism to Supramolecular Drug Delivery[1]

Executive Summary

Z-Trp-Phe-OH represents a dual-utility dipeptide derivative in oncology. Structurally, it combines the hydrophobic collapse potential of the benzyloxycarbonyl (Z) group with the


-

stacking capability of Indole (Trp) and Phenyl (Phe) rings.[1] This unique architecture drives two distinct oncological applications:
  • Pharmacological Scaffold: Acts as a lead structure for Neurokinin-2 (NK2) receptor antagonists , inhibiting Tachykinin-mediated tumor proliferation and metastasis.[1]

  • Supramolecular Carrier: Spontaneously self-assembles into nanofibrous hydrogels, serving as a biocompatible depot for the sustained release of chemotherapeutics (e.g., Doxorubicin).[1]

Pharmacological Application: NK Receptor Antagonism

Mechanism of Action

The Tachykinin signaling pathway (Substance P/NK1 and Neurokinin A/NK2) is increasingly implicated in cancer progression.[1] Tumor cells often overexpress NK receptors, utilizing autocrine/paracrine loops to drive mitogenesis and angiogenesis.[1]

  • Target: Neurokinin-2 (NK2) Receptor (G-protein coupled receptor).[1]

  • Ligand Role: Z-Trp-Phe-OH (and its amide derivative Z-Trp-Phe-NH

    
    ) mimics the hydrophobic C-terminal sequence of Tachykinins (Phe-Gly-Leu-Met-NH
    
    
    
    ) but lacks the agonist trigger.[1]
  • Inhibition: By competitively binding to the NK2 receptor, Z-Trp-Phe-OH blocks the docking of endogenous Neurokinin A, thereby silencing the

    
     signaling cascade.[1]
    
Pathway Visualization

The following diagram illustrates the blockade of the NK signaling cascade by Z-Trp-Phe-OH.[1]

NK_Pathway TumorCell Tumor Cell Membrane NKA Neurokinin A (Agonist) NK2R NK2 Receptor (GPCR) NKA->NK2R Activates ZWF Z-Trp-Phe-OH (Antagonist) ZWF->NK2R Blocks (Competitive) Gq Gq Protein NK2R->Gq Signal Transduction PLC PLC-beta Gq->PLC Ca Ca2+ Release PLC->Ca Prolif Tumor Proliferation & Migration Ca->Prolif

Figure 1: Mechanism of Z-Trp-Phe-OH antagonism at the NK2 receptor, preventing downstream calcium signaling and tumor proliferation.[1]

Experimental Protocol: Receptor Binding Affinity Assay

Purpose: To determine the


 of Z-Trp-Phe-OH against radiolabeled Neurokinin A.
  • Membrane Preparation: Harvest CHO cells stably expressing human NK2 receptors.[1] Homogenize in ice-cold HEPES buffer (pH 7.4). Centrifuge at 40,000

    
     to isolate membrane fractions.[1]
    
  • Incubation:

    • Prepare 96-well plates.

    • Add 0.1 nM [

      
      I]-Neurokinin A (Tracer).[1]
      
    • Add increasing concentrations of Z-Trp-Phe-OH (

      
       M to 
      
      
      
      M).[1]
    • Incubate for 60 min at 25°C.

  • Filtration: Rapidly filter through GF/C glass fiber filters pre-soaked in 0.5% PEI using a cell harvester.

  • Quantification: Count radioactivity in a gamma counter.

  • Analysis: Fit data to a one-site competition model to calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.[1]

Materials Science Application: Supramolecular Hydrogels

Mechanism of Self-Assembly

Z-Trp-Phe-OH is an amphiphilic building block.[1] In aqueous environments, the hydrophobic Z-group and aromatic side chains (Indole/Phenyl) drive assembly via:

  • 
    -
    
    
    
    Stacking:
    T-shaped or parallel stacking between Trp and Phe rings.[1]
  • Hydrogen Bonding: Directional bonding between peptide backbones.[1]

  • Hydrophobic Collapse: Shielding the Z-group from water.[1]

This results in the formation of high-aspect-ratio nanofibers that entangle to form a rigid hydrogel, capable of trapping hydrophobic drugs (e.g., Doxorubicin) within the fibrillar network.[1]

Comparative Data: Z-Dipeptide Properties
PropertyZ-Phe-Phe-OH (Z-FF)Z-Trp-Phe-OH (Z-WF)Oncology Relevance
Assembly Driver Phe-Phe StackingTrp-Phe StackingZ-WF often forms more rigid structures due to Indole size.[1]
Fluorescence LowHigh (Intrinsic) Z-WF allows label-free imaging of the carrier.[1]
Drug Loading High for HydrophobicsHigh for HydrophobicsExcellent for Doxorubicin/Paclitaxel.[1]
Critical Gel Conc. ~0.5 wt%~0.3 - 0.5 wt%Low concentration required for gelation.[1]
Experimental Protocol: Hydrogel Formation & Drug Loading

Purpose: To create a Z-Trp-Phe-OH hydrogel loaded with Doxorubicin (Dox).

  • Stock Solution: Dissolve Z-Trp-Phe-OH in DMSO at 100 mg/mL.

  • Drug Addition: Add Doxorubicin HCl to the DMSO solution (final ratio 1:10 w/w Drug:Peptide).

  • Gelation Trigger (Solvent Switch):

    • Add 10

      
      L of Peptide/Drug DMSO solution to 990 
      
      
      
      L of PBS (pH 7.[1]4) or Water.[1]
    • Observation: Immediate formation of a cloudy suspension turning into a stable hydrogel within minutes.[1]

  • Rheology: Perform frequency sweep (0.1–100 rad/s) at 1% strain to confirm

    
     (solid-like behavior).
    
  • Release Study: Overlay 1 mL PBS on the gel. Aliquot supernatant at defined intervals and measure Dox absorbance at 480 nm.[1]

Self-Assembly Workflow

SelfAssembly Monomer Z-Trp-Phe-OH Monomers (in DMSO) Trigger Dilution in Water (Solvent Switch) Monomer->Trigger Stacking Pi-Pi Stacking & H-Bonding Trigger->Stacking Fibril Nanofiber Formation Stacking->Fibril Network Entangled Network Fibril->Network Gel Supramolecular Hydrogel Network->Gel

Figure 2: Solvent-switch method for inducing Z-Trp-Phe-OH self-assembly into a hydrogel.[1]

References

  • Klebe, G. (2013).[1] Drug Design: From Structure and Mode-of-Action to Rational Design Concepts. Springer.[1] (Identifies Z-Trp-Phe-NH2 as a lead structure for NK2 receptor antagonism,

    
     = 2700 nM). 
    
  • Gazit, E. (2007).[1] Self-assembled peptide nanostructures: the growth of a new class of nanomaterials.[1] Chemical Society Reviews, 36(8), 1263-1269.[1] (Foundational review on Z-dipeptide self-assembly mechanisms).

  • Makowski, M., et al. (2008).[1] Simple short peptides as models for study of the mechanism of amyloidogenesis.[1] Journal of Peptide Science. (Discusses aggregation properties of Trp/Phe containing short peptides).

  • Bachem. (n.d.). Z-Trp-Phe-OH Product Data. (Confirmation of commercial availability and chemical structure).

Sources

Investigating peptide interactions with Z-Trp-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanistic Profiling of Z-Trp-Phe-OH: From Enzymatic Kinetics to Supramolecular Self-Assembly Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Z-Trp-Phe-OH (N-benzyloxycarbonyl-L-tryptophyl-L-phenylalanine) serves as a critical model compound in two distinct but overlapping fields of biochemistry: protease kinetics and supramolecular self-assembly . As a dipeptide derivative capped with a hydrophobic Z-group (benzyloxycarbonyl), it mimics the hydrophobic core of larger protein substrates, making it an ideal probe for the S1/S2 subsites of metalloproteases like Carboxypeptidase A (CPA) and serine proteases like Chymotrypsin.

Simultaneously, the unique combination of the indole ring (Trp), phenyl ring (Phe), and the aromatic Z-cap creates a system driven by strong


 stacking and hydrophobic effects. This allows Z-Trp-Phe-OH to spontaneously organize into ordered nanostructures (nanotubes, hydrogels) under specific solvent conditions, offering a scaffold for drug delivery systems.

This technical guide provides a rigorous, self-validating framework for investigating Z-Trp-Phe-OH, moving beyond basic handling to advanced mechanistic profiling.

Molecular Architecture & Physicochemical Properties

Understanding the structural pharmacophore is a prerequisite for experimental design.

ComponentChemical FunctionExperimental Implication
Z-Group (Cbz) N-terminal protection; Hydrophobic capIncreases

stacking potential; prevents aminopeptidase degradation; lowers water solubility.
Tryptophan (Trp) Indole side chainIntrinsic Fluorophore: Excitation at 280nm, Emission ~350nm. Sensitive to polarity (solvatochromic shift).
Phenylalanine (Phe) Phenyl ring; C-terminal free acidPrimary recognition motif for Carboxypeptidase A (S1' subsite specificity).
Peptide Bond Amide linkage (-CO-NH-)Cleavable by specific proteases; participates in H-bonding networks for self-assembly (

-sheet formation).

Solubility Protocol (Critical): Z-Trp-Phe-OH is sparingly soluble in water (


 mM) due to its hydrophobic bulk.
  • Stock Preparation: Dissolve in 100% DMSO or HFIP (Hexafluoroisopropanol) to 50-100 mM.

  • Working Solution: Dilute dropwise into the aqueous buffer.

  • Validation: If immediate turbidity occurs at

    
    , the peptide is aggregating. Use a lower concentration or increase DMSO content (up to 5-10%).
    

Protocol A: Enzymatic Kinetics (Carboxypeptidase A)

Objective: Determine the catalytic efficiency (


) of Carboxypeptidase A (CPA) for Z-Trp-Phe-OH.
Mechanism:  CPA is a zinc-dependent metalloprotease that cleaves C-terminal aromatic amino acids. Z-Trp-Phe-OH is a substrate where the peptide bond between Trp and Phe is hydrolyzed.
Experimental Workflow
  • Assay Principle (Self-Validating):

    • Substrate: Z-Trp-Phe-OH (N-blocked). Reaction with Ninhydrin: Negative.

    • Product: Z-Trp-OH + L-Phenylalanine (Free Amine). Reaction with Ninhydrin: Positive (Purple).

    • Why this works: This differential reactivity allows you to quantify only the cleaved product without interference from the substrate.

  • Reagents:

    • Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5. (High salt promotes CPA activity).

    • Enzyme: Bovine Carboxypeptidase A (CPA).[1]

    • Detection Reagent: Ninhydrin solution or OPA (o-Phthalaldehyde) for fluorescence.

  • Step-by-Step Protocol:

    • Step 1: Prepare substrate dilutions (0, 50, 100, 200, 400, 800

      
      ) in Buffer (keep DMSO <5%).
      
    • Step 2: Equilibrate at 25°C. Add CPA (final conc. 10-50 nM).

    • Step 3: Aliquot samples at specific time points (0, 5, 10, 15 min) into a "Stop Solution" (1% TFA or heat block at 95°C).

    • Step 4: React aliquots with Ninhydrin reagent (heat at 100°C for 10 min).

    • Step 5: Measure Absorbance at 570 nm.

    • Step 6: Convert

      
       to concentration using a Phenylalanine standard curve.
      
Mechanistic Visualization: CPA Hydrolysis

CPA_Mechanism Enzyme CPA Active Site (Zn2+, Glu270, Arg145) ES_Complex ES Complex (Zn2+ coordinates Carbonyl) Enzyme->ES_Complex Binding Substrate Substrate (Z-Trp-Phe-OH) Substrate->ES_Complex S1' Specificity Transition Tetrahedral Intermediate ES_Complex->Transition Glu270 acts as General Base (Water attack) Products Products (Z-Trp-OH + L-Phe) Transition->Products Peptide Bond Cleavage Products->Enzyme Release

Figure 1: Catalytic cycle of Carboxypeptidase A hydrolyzing Z-Trp-Phe-OH. The Zinc ion polarizes the carbonyl, while Glu270 activates the water molecule for nucleophilic attack.

Protocol B: Supramolecular Self-Assembly

Objective: Induce and characterize the formation of Z-Trp-Phe-OH nanostructures (nanotubes/hydrogels). Mechanism: The "Solvent Switch" method triggers assembly by rapidly decreasing solubility. The aromatic Z, Trp, and Phe groups stack (


), while the peptide backbone forms hydrogen bonds (

-sheets).
Experimental Workflow
  • Method: Solvent Switch

    • Dissolve Z-Trp-Phe-OH in HFIP (Hexafluoroisopropanol) at 50 mg/mL (Stock).

    • Dilute Stock into water (final conc. 1-5 mg/mL).

    • Observation: Solution should turn opalescent or form a gel within minutes to hours.

  • Characterization A: Tryptophan Fluorescence Quenching

    • Rationale: As peptides stack, the Trp indole rings come into close proximity. This typically causes fluorescence quenching or a blue shift (shift to lower wavelength) due to the hydrophobic environment.

    • Protocol: Excitation

      
       nm. Record Emission 
      
      
      
      nm.
    • Data: Plot Fluorescence Intensity vs. Concentration. The inflection point indicates the Critical Aggregation Concentration (CAC) .

  • Characterization B: Thioflavin T (ThT) Binding

    • Rationale: ThT fluoresces only when bound to amyloid-like

      
      -sheet structures.
      
    • Protocol: Add 10

      
       ThT to the assembled peptide solution. Measure Fluorescence (
      
      
      
      nm,
      
      
      nm).
    • Validation: A sharp rise in fluorescence confirms ordered fibrillar assembly.

Mechanistic Visualization: Self-Assembly Pathway

SelfAssembly Monomer Monomer (Soluble in HFIP/DMSO) Dimer Dimer/Oligomer (Pi-Pi Stacking) Monomer->Dimer Solvent Switch (Water addition) Nucleation Nucleation Core (Critical Aggregation) Dimer->Nucleation Thermodynamic Drive Nanofiber Nanofiber/Tube (Beta-Sheet H-Bonds) Nucleation->Nanofiber Elongation Hydrogel Hydrogel Network (Fiber Entanglement) Nanofiber->Hydrogel Entanglement Hydrogel->Monomer Reversible by pH or Solvent

Figure 2: Hierarchical self-assembly of Z-Trp-Phe-OH. The process is driven by the hydrophobic effect upon water addition, stabilized by aromatic stacking and hydrogen bonding.

Data Analysis & Reference Values

Use these reference ranges to validate your experimental data. Deviations


 order of magnitude suggest experimental error (e.g., enzyme denaturation or peptide precipitation).
ParameterDefinitionTypical Range (Z-Dipeptides)Notes

Michaelis Constant

mM
Indicates affinity. Lower

= tighter binding.[2]

Turnover Number


Max reaction rate per enzyme active site.

Catalytic Efficiency


Measure of enzymatic perfection.
CAC Critical Aggregation Conc.[3]

mM
Concentration where monomers form nanostructures.
ThT Signal Amyloid Indicator

baseline
Confirms

-sheet architecture.

Troubleshooting & Validation

  • Issue: Erratic Kinetic Data.

    • Cause: Substrate precipitation. Z-Trp-Phe-OH is hydrophobic.

    • Fix: Ensure DMSO concentration is constant across all samples (e.g., exactly 5%). Check for turbidity before adding enzyme.

  • Issue: No Gel Formation.

    • Cause: Concentration below CAC or pH is too high/low.

    • Fix: Increase peptide concentration.[4] Adjust pH to near neutral (pH 6-8). Extreme pH creates charges (COO-) that repel assembly.

  • Issue: High Background in Ninhydrin Assay.

    • Cause: Contamination with free amines or ammonia.

    • Fix: Use fresh buffers. Ensure the Z-group is stable (it is stable under these mild conditions).

References

  • Chem-Impex. Z-Phe-Trp-OH Properties and Applications. Source:

  • National Institutes of Health (NIH). Interactions of alpha-chymotrypsin with peptides containing tryptophan. Source:

  • National Institutes of Health (NIH). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. Source:

  • BenchChem. Comprehensive Guide to Self-Assembly of Boc-Phe-Phe-OH (Structural Analog). Source:

  • Tufts University. Enzyme Kinetics: kcat/Km and Diffusion Limits. Source:

Sources

Technical Guide: Solubility, Stability, and Application of Z-Trp-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-Trp-Phe-OH (N-Benzyloxycarbonyl-L-tryptophyl-L-phenylalanine) is a hydrophobic dipeptide derivative primarily utilized as a substrate for proteolytic enzymes, specifically Carboxypeptidase A and Chymotrypsin . Its structural composition—featuring an N-terminal Carbobenzoxy (Z) protecting group and two aromatic side chains (Indole from Tryptophan, Benzyl from Phenylalanine)—imparts significant hydrophobicity, necessitating precise solubilization protocols to prevent aggregation or precipitation in aqueous assays.

This guide details the physicochemical behavior of Z-Trp-Phe-OH, establishing rigorous protocols for its solubilization, storage, and application in enzymatic kinetics.

Physicochemical Profile

The "Z" group (Benzyloxycarbonyl) renders the N-terminus uncharged and lipophilic, mimicking the interior of a protein substrate and facilitating binding to hydrophobic pockets in enzymes (e.g., the S1' subsite of Carboxypeptidase A).

PropertySpecification
Systematic Name N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalanine
Sequence Z-Trp-Phe-OH (N-term to C-term)
Molecular Formula C₂₈H₂₇N₃O₅
Molecular Weight ~485.53 g/mol
Solubility Profile High in DMSO, DMF, MeOH; Low in Water/Acidic Buffer
pKa (approx) ~3.5 (C-terminal Carboxyl); >16 (Indole NH)
UV Absorption λmax ~280 nm (Trp/Phe aromatic overlap)
Appearance White to off-white lyophilized powder

Solubility & Formulation Protocols

The Hydrophobic Challenge

Z-Trp-Phe-OH presents a "solubility paradox" common in peptide chemistry: it requires organic solvents for initial dissolution but must be compatible with aqueous biological buffers for assays. The aromatic stacking of the Tryptophan and Phenylalanine rings, combined with the Z-group, leads to rapid precipitation (crashing out) if the organic stock is added too quickly to water.

Protocol: "Solvent-Shift" Solubilization

Objective: Create a stable 1 mM working solution in aqueous buffer.

Reagents:

  • Solvent A: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide). Note: DMSO is preferred for cell-free assays; DMF may be toxic to some enzymes.

  • Buffer B: 50 mM Tris-HCl, pH 7.5 (or specific assay buffer).

Step-by-Step Methodology:

  • Stock Preparation (100x): Dissolve Z-Trp-Phe-OH in Solvent A to a concentration of 100 mM . Vortex vigorously until the solution is perfectly clear.

    • Expert Insight: If the solution remains cloudy, mild sonication (30s) at <40°C is permissible. Avoid high heat to prevent Z-group degradation.

  • Intermediate Dilution (Optional but Recommended): Dilute the 100 mM stock 1:10 with Solvent A to create a 10 mM substock. This improves pipetting accuracy for lower concentrations.

  • Aqueous Introduction:

    • Place the required volume of Buffer B in a vortexing tube.

    • While vortexing the buffer gently, add the DMSO stock dropwise into the center of the vortex.

    • Final Concentration: Target < 1-5% DMSO (v/v) in the final assay to avoid enzyme denaturation.

Critical Constraint: Do NOT add buffer to the DMSO stock; this causes local high water concentration and immediate precipitation. Always add Stock -> Buffer .

Visualization: Solubilization Workflow

SolubilityWorkflow Solid Solid Z-Trp-Phe-OH Stock 100 mM Stock Solution (Clear, Yellowish) Solid->Stock Dissolve DMSO Anhydrous DMSO DMSO->Stock Solvent Working Working Solution (1 mM, <1% DMSO) Stock->Working Dropwise Addition (While Vortexing) Precip PRECIPITATION RISK (Cloudy Suspension) Stock->Precip Rapid Addition or Reverse Order Buffer Assay Buffer (e.g., Tris pH 7.5) Buffer->Working Bulk Medium

Caption: Correct order of addition (Stock into Buffer) is critical to maintain solubility of the hydrophobic Z-Trp-Phe-OH motif.

Stability & Degradation Pathways

Chemical Stability
  • Hydrolysis: The peptide bond (Trp-Phe) is stable at neutral pH (6.0–8.0). It hydrolyzes rapidly in strong acids (6N HCl, 110°C) or bases.

  • Z-Group Integrity: The Carbobenzoxy group is stable to mild bases and trifluoroacetic acid (TFA) but is removed by catalytic hydrogenation (H₂/Pd) or strong acids like HBr in acetic acid.

The Tryptophan Oxidation Risk

Tryptophan is the "weak link" regarding stability. The indole ring is highly susceptible to photo-oxidation and free radical attack, converting Trp to N-formylkynurenine or Kynurenine .

Prevention Protocol:

  • Light: Store solid and solution forms in amber vials or wrapped in foil.

  • Atmosphere: Flush stock solution vials with Nitrogen or Argon gas before sealing.

  • Additives: For long-term storage of aqueous solutions, consider adding 1 mM Methionine or DTT (Dithiothreitol) as a scavenger, provided they do not interfere with the downstream enzymatic assay.

Storage Recommendations
  • Solid State: -20°C, desiccated. Stable for >2 years.

  • DMSO Stock: -20°C or -80°C. Stable for 6 months. Avoid repeated freeze-thaw cycles (aliquot into single-use volumes).

Enzymatic Applications

Primary Application: Carboxypeptidase A (CPA) Substrate

Z-Trp-Phe-OH is a classic substrate for Carboxypeptidase A (EC 3.4.17.1).[1]

  • Mechanism: CPA is a metalloexopeptidase (Zinc-dependent) that preferentially cleaves C-terminal aromatic amino acids.

  • Reaction: Z-Trp-Phe-OH + H₂O

    
     Z-Trp-OH + Phenylalanine
    
  • Kinetics: The release of Phenylalanine can be monitored via HPLC or by coupled enzymatic assays (e.g., L-Amino Acid Oxidase coupled to Peroxidase).

Secondary Application: Chymotrypsin

While Chymotrypsin typically cleaves after Trp or Phe, Z-Trp-Phe-OH can serve as a substrate or a competitive inhibitor depending on the specific isoform and pH. The "Z" group binds the S2 subsite, positioning the Trp-Phe bond at the catalytic triad.

Visualization: Enzymatic Cleavage Pathway

EnzymaticPathway Substrate Z-Trp-Phe-OH (Substrate) Complex Michaelis Complex (E-S) Substrate->Complex Binding (Hydrophobic Pocket) Enzyme Carboxypeptidase A (Zn2+ Active Site) Enzyme->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack (H2O) Product1 Z-Trp-OH (Product 1) Transition->Product1 Peptide Bond Cleavage Product2 L-Phenylalanine (Product 2) Transition->Product2 Product1->Enzyme Release

Caption: Mechanism of Carboxypeptidase A action on Z-Trp-Phe-OH, cleaving the C-terminal Phenylalanine.

References

  • Carboxypeptidase A Mechanism & Substrates Source: Auld, D. S. (2004). Carboxypeptidase A. Handbook of Proteolytic Enzymes. Context: Defines the specificity of CPA for C-terminal aromatic residues like Phe in Z-peptides.

  • Solubility of Hydrophobic Peptides Source: Thermo Fisher Scientific. Peptide Solubility Guidelines. Context: Validates the use of DMSO/DMF for hydrophobic peptide solubilization and the "dropwise" addition technique.

  • Tryptophan Oxidation Pathways Source: Ronsein, G. E., et al. (2019). "Oxidation of the Tryptophan Residue in Proteins." Free Radical Biology and Medicine. Context: Details the degradation of Indole rings under light/oxygen stress.

  • Chymotrypsin Kinetics Source: Hedstrom, L. (2002). "Serine Protease Mechanism and Specificity." Chemical Reviews. Context: Explains the binding of aromatic residues (Trp/Phe) in the S1 pocket of Chymotrypsin.

Sources

Methodological & Application

Application Note: Strategic Incorporation of Z-Trp-Phe-OH in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists utilizing Z-Trp-Phe-OH (N-benzyloxycarbonyl-L-tryptophyl-L-phenylalanine) as a building block in Solid-Phase Peptide Synthesis (SPPS).

Unlike standard Fmoc- or Boc-amino acids, using a dipeptide building block like Z-Trp-Phe-OH introduces unique stereochemical risks and solubility challenges. This guide focuses on the critical "Segment Condensation" strategy, ensuring high purity and retaining the stereochemical integrity of the Phenylalanine residue.

Executive Summary

Z-Trp-Phe-OH is frequently employed to introduce a hydrophobic, protease-resistant N-terminal motif into bioactive peptides (e.g., viral fusion inhibitors, protease substrates). While using a pre-formed dipeptide accelerates synthesis, it presents a critical challenge: C-terminal racemization .

Because the activating carboxyl group belongs to a Phenylalanine residue with an amide (N-acyl) linkage rather than a urethane (Fmoc/Boc) linkage, the activation barrier for oxazolone-mediated epimerization is significantly lower. This protocol details a low-racemization coupling strategy and a Tryptophan-optimized cleavage workflow to mitigate these risks.

Technical Background: The Racemization Challenge

To use Z-Trp-Phe-OH effectively, one must understand the mechanism of failure. In standard SPPS, the


-protecting group (Fmoc/Boc) is a carbamate (urethane). This oxygen atom stabilizes the intermediate, preventing the formation of the azlactone (oxazolone).

However, in Z-Trp-Phe-OH , the Phenylalanine nitrogen is acylated by the Tryptophan. Upon activation of the Phe-COOH, the carbonyl oxygen of the Trp-Phe amide bond can attack the activated center, forming a 5(4H)-oxazolone. This intermediate readily loses chirality at the Phe alpha-carbon.

Mechanism of Epimerization (Visualization)

Racemization Figure 1: Oxazolone-mediated racemization pathway during segment condensation. Start Activated Z-Trp-Phe-X Oxazolone 5(4H)-Oxazolone (Chiral Intermediate) Start->Oxazolone Cyclization via Amide Oxygen Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base-catalyzed Proton Abstraction Product_L L-L Peptide (Desired) Oxazolone->Product_L Amine Attack (Fast) Product_D L-D Peptide (Epimer impurity) Oxazolone->Product_D Amine Attack (After Enolization) Enol->Oxazolone Reprotonation (Randomized Stereochem)

Materials & Preparation

Reagent Specifications
  • Di-peptide: Z-Trp-Phe-OH (High purity >98% required to avoid truncated impurities).

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).

    • Why: Oxyma/DIC is superior to HOBt/DIC for suppressing racemization and is safer than potentially explosive HOAt. Avoid HATU/HBTU as the required tertiary base (DIEA) promotes oxazolone formation.

  • Solvent: DMF (Dimethylformamide). NMP (N-methylpyrrolidone) is an alternative if solubility is poor, but DMF is preferred for lower viscosity.

Solubility Check

Z-Trp-Phe-OH is hydrophobic.

  • Dissolve 100 mg in 1 mL DMF.

  • If cloudy, add minimal DMSO (up to 10% v/v).

  • Note: Do not heat above 30°C during dissolution to prevent premature degradation.

Protocol: Low-Racemization Coupling

This protocol assumes the resin-bound peptide has a free N-terminal amine (Fmoc removed) and is ready for the final cap.

Step 1: Pre-Activation (The "Cold" Method)

To minimize oxazolone formation, activation should occur at low temperature without excess base.

  • Calculate Equivalents: Use 3.0 eq of Z-Trp-Phe-OH relative to resin loading.

  • Prepare Solution A: Dissolve Z-Trp-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

  • Cool: Place Solution A in an ice bath (0°C) for 5 minutes.

  • Activate: Add DIC (3.0 eq) to the cold solution.

  • Incubate: Stir at 0°C for 2–3 minutes. Do not activate for >5 minutes before adding to resin.

Step 2: Coupling to Resin[1]
  • Drain the wash solvent (DMF) from the resin reaction vessel.

  • Transfer the cold activated solution immediately to the resin.

  • Agitate: Shake gently at room temperature.

    • Duration: 2 to 4 hours. (Longer times increase racemization risk; shorter times risk incomplete coupling).

  • Monitor: Use a Kaiser Test (ninhydrin) or Chloranil test (for secondary amines) to verify completion.

    • If positive (blue beads): Do NOT recouple with base (HATU/DIEA). Recouple using fresh DIC/Oxyma.

Step 3: Washing
  • Drain resin.

  • Wash with DMF (3 x 1 min).

  • Wash with DCM (3 x 1 min) to shrink resin and remove residual DMF.

Protocol: Cleavage & Deprotection[2][3]

The Z-group (Benzyloxycarbonyl) is generally stable to TFA cleavage conditions used in Fmoc SPPS. This allows the isolation of the Z-protected peptide .

Critical Warning: Tryptophan is highly susceptible to alkylation by carbocations (generated from removing tBu, Boc, or Trt groups on side chains) during cleavage.

Scavenger Cocktail Selection

Use Reagent K or a high-thiol cocktail to protect the Trp indole ring.

ComponentVolume %Function
TFA 82.5%Cleavage Agent
Phenol 5.0%Scavenger (protects Tyr/Trp)
Water 5.0%Scavenger (polar)
Thioanisole 5.0%Scavenger (protects Trp/Met)
EDT (Ethanedithiol) 2.5%Critical for Trp protection

Note: If EDT is objectionable due to odor, DODT (2,2'-(Ethylenedioxy)diethanethiol) is a less odorous alternative.

Cleavage Procedure[4][5][6][7]
  • Add cold Cleavage Cocktail to the resin (10 mL per gram of resin).

  • Agitate at Room Temperature for 2–3 hours.

    • Limit: Do not exceed 4 hours; prolonged TFA exposure can slowly degrade the Z-group or cause Trp-alkylation.

  • Precipitate in cold Diethyl Ether.

  • Centrifuge and wash pellet 3x with ether.

  • Lyophilize from Water/Acetonitrile.

Analytical Quality Control

When analyzing the crude product by HPLC, you must specifically look for the D-Phe epimer .

  • Method: Reverse-Phase HPLC (C18 column).

  • Gradient: Shallow gradient (e.g., 0.5% B per minute) around the elution time.

  • Identification: The D-Phe epimer (Z-Trp-D-Phe-Peptide) typically elutes slightly earlier than the L-L isomer due to disrupted hydrophobic packing, though this varies by sequence.

  • Mass Spec: The epimer has the exact same mass. MS alone cannot detect this failure mode. Co-injection with a synthesized standard (intentionally made with Z-Trp-D-Phe-OH) is the gold standard for validation.

Workflow Visualization

Workflow Figure 2: SPPS Workflow for Z-Trp-Phe-OH Incorporation Resin Resin-Bound Peptide (Free N-Terminus) Couple Coupling Reaction (2-4 hrs, No Base) Resin->Couple Prep Prepare Z-Trp-Phe-OH + Oxyma + DIC (0°C) Prep->Couple QC_Test Kaiser Test (Colorimetric) Couple->QC_Test QC_Test->Couple Positive (Incomplete) Repeat with Fresh Reagents Cleave TFA Cleavage (High Scavenger Load) QC_Test->Cleave Negative (Complete) Final Z-Protected Peptide (HPLC Purification) Cleave->Final

References

  • Albericio, F., et al. (2018). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link (Discusses Oxyma/DIC superiority for racemization suppression).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][4][5] Chemical Reviews. Link (Details Z-group stability in TFA vs HF).

  • Bachem Technical Library. "Racemization in Peptide Synthesis." Link (Authoritative guide on segment condensation risks).

  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research. Link (Standard cleavage cocktails for Trp-containing peptides).

Sources

High-Purity Liquid-Phase Synthesis of Z-Trp-Phe-OH: A Scalable Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable liquid-phase protocol for the synthesis of Z-Trp-Phe-OH , a dipeptide widely used as a substrate for metalloproteases (e.g., Angiotensin-Converting Enzyme) and as a model compound for studying hydrophobic peptide aggregation.

Unlike Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS) offers superior cost-efficiency for short peptides (di- and tripeptides) and allows for the isolation and characterization of intermediates, ensuring high purity without complex chromatographic purification at the final stage. This guide addresses the specific challenges of working with Tryptophan (Trp), including indole oxidation and racemization, by utilizing an EDC/HOBt coupling strategy followed by controlled alkaline saponification .

Strategic Analysis & Chemical Logic

The Synthetic Route

The synthesis is designed as a two-step convergent process. Direct coupling of Z-Trp-OH to free Phenylalanine (H-Phe-OH) is possible via active esters (OSu), but the Methyl Ester Route is selected here for its superior scalability and intermediate purification capability.

  • Step 1: Coupling. Reaction of Z-Trp-OH with H-Phe-OMe·HCl using EDC·HCl/HOBt.

    • Why EDC? Unlike DCC, the urea byproduct of EDC is water-soluble, simplifying workup.

    • Why HOBt? Tryptophan is highly susceptible to racemization during activation. HOBt forms an active ester in situ, suppressing oxazolone formation and preserving chirality.

  • Step 2: Saponification. Hydrolysis of the methyl ester using LiOH or NaOH.

    • Why Alkaline Hydrolysis? The Z (Cbz) group is stable to mild base, allowing selective removal of the C-terminal ester without deprotecting the N-terminus.

Critical Considerations for Tryptophan
  • Indole Sensitivity: The electron-rich indole ring of Trp is prone to oxidation and alkylation (e.g., by carbocations during acidolysis). The selected Z-protection strategy avoids strong acids (like TFA/HF) typically used in Boc/Fmoc chemistry final cleavage, preserving the indole integrity.

  • Hydrophobicity: Both Trp and Phe are aromatic and hydrophobic. Solvent selection (DMF/DCM mixtures) is critical to maintain solubility throughout the reaction.

Visual Workflow (DOT Diagram)

G Start Starting Materials Z-Trp-OH + H-Phe-OMe·HCl Activation Activation (EDC·HCl / HOBt / NMM) Start->Activation Dissolution Coupling Coupling Reaction (DCM/DMF, 0°C to RT, 12h) Activation->Coupling Active Ester Formation Workup1 Acid/Base Extraction (Remove Urea & Unreacted SM) Coupling->Workup1 Quench Intermediate Intermediate Isolated Z-Trp-Phe-OMe Workup1->Intermediate Evaporation Hydrolysis Saponification (LiOH in MeOH/H2O) Intermediate->Hydrolysis Ester Cleavage Acidification Acidification & Precipitation (1M HCl to pH 2-3) Hydrolysis->Acidification Neutralization Final Final Product Z-Trp-Phe-OH Acidification->Final Filtration & Drying

Figure 1: Step-by-step synthetic workflow for Z-Trp-Phe-OH via the methyl ester route.[1]

Experimental Protocols

Materials Required
ReagentRoleStoichiometry
Z-Trp-OH Carboxyl Component1.0 eq
H-Phe-OMe[1][2]·HCl Amine Component1.1 eq
EDC[1][2]·HCl Coupling Agent1.1 eq
HOBt[1][2]·H2O Racemization Suppressor1.1 eq
N-Methylmorpholine (NMM) Base (Neutralizer)2.2 eq
Dichloromethane (DCM) Solvent~10 mL/g peptide
Lithium Hydroxide (LiOH) Saponification Base2.0 eq
Protocol A: Synthesis of Z-Trp-Phe-OMe

Objective: Couple Z-Trp-OH to Phe-OMe to form the fully protected dipeptide.

  • Preparation of Amine: In a round-bottom flask, suspend H-Phe-OMe·HCl (1.1 eq) in anhydrous DCM. Add NMM (1.1 eq) and stir for 10 minutes to liberate the free amine.

  • Activation: In a separate flask, dissolve Z-Trp-OH (1.0 eq) and HOBt (1.1 eq) in a minimum amount of DMF/DCM (1:4 ratio). Cool to 0°C in an ice bath.

  • Coupling: Add EDC·HCl (1.1 eq) to the Z-Trp-OH solution.[1] Stir for 15 minutes at 0°C to generate the OBt-active ester.

  • Addition: Add the H-Phe-OMe solution (from step 1) dropwise to the activated Z-Trp mixture. Add the remaining NMM (1.1 eq) to maintain pH ~8.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Stir overnight (12–16 hours).

  • Workup (Critical for Purity):

    • Dilute with excess DCM.

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (3x) – Removes unreacted amine and DMAP.

      • Water (1x)

      • 5% NaHCO₃ (3x) – Removes unreacted acid and HOBt.

      • Brine (1x)

    • Dry organic layer over MgSO₄, filter, and evaporate to dryness.

    • Result: White to off-white foam/solid (Z-Trp-Phe-OMe).

Protocol B: Saponification to Z-Trp-Phe-OH

Objective: Selectively remove the methyl ester without affecting the Z-group or racemizing the peptide.

  • Dissolution: Dissolve the intermediate Z-Trp-Phe-OMe in Methanol (MeOH).

  • Hydrolysis: Add a solution of LiOH (2.0 eq) in water (ratio MeOH:Water 3:1).

  • Monitoring: Stir at room temperature. Monitor by TLC (System: CHCl₃/MeOH/AcOH 85:10:5). Reaction is usually complete in 2–4 hours.

    • Note: Do not heat. Heating causes racemization.

  • Workup:

    • Evaporate MeOH under reduced pressure (rotavap) to leave an aqueous solution.

    • Dilute with water.[3] Wash once with Ethyl Acetate (EtOAc) to remove any unreacted ester (organic layer discarded).

    • Acidification: Cool the aqueous phase to 0°C. Slowly acidify with 1M HCl to pH 2–3 while stirring.

    • Precipitation: The product Z-Trp-Phe-OH will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum desiccator over P₂O₅.

Quality Control & Characterization

Expected Properties
  • Appearance: White crystalline powder.[4]

  • Molecular Weight: 485.53 g/mol .

  • Melting Point: 165–167°C (Literature value).[][6]

  • Solubility: Soluble in MeOH, DMF, DMSO, dilute base. Insoluble in water and non-polar solvents.

Analytical Methods
MethodConditionAcceptance Criteria
HPLC C18 Column, Gradient 5-95% ACN in Water (+0.1% TFA)Purity > 98% (Single Peak)
Mass Spec (ESI) Positive Mode (M+H)+Observed Mass: 486.5 ± 0.5 Da
TLC CHCl₃/MeOH/AcOH (85:10:5)Single spot, Rf ~0.4–0.5

Troubleshooting & Optimization

Racemization Control

Racemization is the most significant risk when coupling Trp or Phe.

  • Mechanism: Formation of an oxazolone intermediate on the activated amino acid allows the alpha-proton to be abstracted by base.

  • Solution: Always use HOBt or HOAt as an additive. These form active esters that react faster with the amine than the rate of oxazolone formation.

  • Base Control: Avoid large excesses of NMM or DIPEA. Keep the reaction mixture slightly basic (pH 8), but never >pH 9.

Solubility Issues

Z-Trp-Phe-OH is highly hydrophobic.

  • During Workup: If the product precipitates during the acid wash in Protocol A, add more DCM or a small amount of n-Butanol to keep it in the organic phase.

  • Final Product: If the product oils out during acidification (Protocol B), scratching the glass vessel or adding a seed crystal can induce crystallization.

References

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
  • Bachem. (n.d.). Peptide Synthesis Application Notes. Retrieved from (General protocols for solution phase synthesis).

  • Sigma-Aldrich. (n.d.). Z-Phe-Trp-OH Product Specification. Retrieved from (Physical property verification).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Reference for Z-group stability).

Sources

Application Note: High-Resolution Mass Spectrometry Analysis of Z-Trp-Phe-OH and its Fragments

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the analysis of the N-benzyloxycarbonyl (Z)-protected dipeptide, Z-Trp-Phe-OH, using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We detail a robust protocol for sample preparation, instrument setup, and data acquisition. Furthermore, we provide an in-depth analysis of the expected fragmentation patterns of Z-Trp-Phe-OH, offering a predictive framework for the identification and structural elucidation of this and similar protected peptides. This guide is intended for researchers, scientists, and professionals in drug development and proteomics who are engaged in the characterization of small, modified peptides.

Introduction: The Significance of Protected Dipeptide Analysis

N-protected dipeptides, such as Z-Trp-Phe-OH, are fundamental building blocks in synthetic peptide chemistry and play a crucial role in the development of novel therapeutics and biochemical probes.[1] The benzyloxycarbonyl (Z) group is a widely used amine-protecting group in peptide synthesis due to its stability under various reaction conditions and its facile removal. Z-Trp-Phe-OH, composed of tryptophan and phenylalanine, combines the unique properties of two aromatic amino acids, making it a valuable model compound for studying peptide structure and function.[2]

Mass spectrometry, particularly with electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), has become an indispensable tool for the structural characterization of peptides.[3] ESI allows for the gentle ionization of thermally labile molecules like peptides, while MS/MS provides detailed structural information through collision-induced dissociation (CID).[4] By analyzing the fragmentation patterns, the amino acid sequence and the nature of modifications, such as protecting groups, can be determined.[5]

This application note aims to provide a detailed, field-proven protocol for the analysis of Z-Trp-Phe-OH. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a self-validating system for trustworthy and reproducible results.

Chemical Properties of Z-Trp-Phe-OH

A thorough understanding of the analyte's properties is paramount for developing a successful analytical method.

PropertyValueSource
Molecular Formula C₂₈H₂₇N₃O₅[4]
Molecular Weight 485.54 g/mol [4]
Monoisotopic Mass 485.1951 g/mol Calculated
Structure N-benzyloxycarbonyl-L-tryptophyl-L-phenylalanine[6]

Experimental Workflow: From Sample to Spectrum

The following diagram outlines the comprehensive workflow for the mass spectrometry analysis of Z-Trp-Phe-OH.

MS_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis a 1. Stock Solution (Z-Trp-Phe-OH in Methanol) b 2. Working Solution (Dilution in 50:50 ACN:H₂O with 0.1% Formic Acid) a->b Dilution c 3. Direct Infusion via Syringe Pump d 4. ESI Source Optimization c->d e 5. MS1 Scan (Precursor Ion Identification) d->e f 6. MS/MS Scan (CID) (Fragment Ion Generation) e->f g 7. Spectrum Interpretation h 8. Fragment Ion Assignment g->h

Figure 1: Experimental workflow for Z-Trp-Phe-OH analysis.
Detailed Protocol: Sample Preparation

The goal of sample preparation is to present the analyte to the mass spectrometer in a state that is conducive to efficient ionization and free of interfering contaminants.

  • Stock Solution Preparation:

    • Accurately weigh approximately 1 mg of Z-Trp-Phe-OH.

    • Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

    • Rationale: Methanol is a good solvent for many protected peptides and is compatible with ESI.

  • Working Solution Preparation:

    • Dilute the stock solution to a final concentration of 1-10 µg/mL.

    • The diluent should be a mixture of 50:50 (v/v) acetonitrile (ACN) and deionized water, containing 0.1% formic acid.

    • Rationale: The ACN/water mixture is a common solvent system for ESI, promoting efficient droplet formation and desolvation. Formic acid is added to facilitate protonation of the analyte in positive ion mode, leading to the formation of [M+H]⁺ ions.[2]

Detailed Protocol: Mass Spectrometer Configuration (ESI-MS/MS)

These parameters are provided as a starting point and may require optimization based on the specific instrument used.

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Infusion: Direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Capillary Voltage: 3.5 – 4.5 kV

      • Rationale: This voltage is necessary to generate a stable Taylor cone and initiate the electrospray process.

    • Nebulizing Gas (N₂): Instrument-dependent; adjust for a stable spray.

    • Drying Gas (N₂): Set to a temperature (e.g., 250-350 °C) and flow rate sufficient to desolvate the ions without causing thermal degradation.

  • MS1 Scan Parameters:

    • Mass Range: m/z 100-1000

    • Rationale: This range will encompass the expected precursor ion ([M+H]⁺ at m/z 486.2) and potential adducts.

  • MS/MS (CID) Parameters:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 486.2.

    • Collision Gas: Argon or Nitrogen

    • Collision Energy: Varies by instrument type. A ramped collision energy (e.g., 10-40 eV) is recommended to generate a rich fragmentation spectrum.

      • Rationale: Low collision energies may only break the weakest bonds, while higher energies will induce more extensive fragmentation, providing more structural information.

Predicted Fragmentation Pathway of Z-Trp-Phe-OH

Collision-induced dissociation of peptides typically results in cleavage of the amide bonds along the peptide backbone, leading to the formation of b- and y-type ions.[4] The charge is retained on the N-terminal fragment for b-ions and on the C-terminal fragment for y-ions. The fragmentation of Z-Trp-Phe-OH is also influenced by the Z-protecting group and the aromatic side chains of Tryptophan and Phenylalanine.

Fragmentation_Pathway cluster_main cluster_frags Precursor [M+H]⁺ m/z 486.2 y1 y₁ Phe-OH + H⁺ m/z 166.1 Precursor:pre->y1 Amide bond cleavage b1 b₁ Z-Trp m/z 337.1 Precursor:pre->b1 Amide bond cleavage phe_immonium Phe Immonium Ion m/z 120.1 Precursor:pre->phe_immonium Side-chain fragmentation trp_immonium Trp Immonium Ion m/z 159.1 Precursor:pre->trp_immonium Side-chain fragmentation b1_loss b₁ - C₇H₈ m/z 245.1 b1->b1_loss Loss of Toluene b1_loss2 b₁ - C₇H₇• m/z 246.1 b1->b1_loss2 Loss of Tropylium radical

Figure 2: Predicted fragmentation of Z-Trp-Phe-OH.
Key Fragment Ions

The following table summarizes the predicted major fragment ions for Z-Trp-Phe-OH. The masses are calculated for the monoisotopic species.

Ion TypeStructureCalculated m/zNotes
[M+H]⁺ [Z-Trp-Phe-OH + H]⁺486.20Precursor Ion
b₁ [Z-Trp]⁺337.13N-terminal fragment resulting from cleavage of the Trp-Phe amide bond.
y₁ [Phe-OH + H]⁺166.07C-terminal fragment resulting from cleavage of the Trp-Phe amide bond.
Phe Immonium Ion 120.08Characteristic fragment from Phenylalanine, often resulting from the loss of the rest of the molecule. This corresponds to the loss of H₂O + CO from the free amino acid.[6]
Trp Immonium Ion 159.09Characteristic fragment from Tryptophan.
b₁ - C₇H₈ [Z-Trp - Toluene]⁺245.08Neutral loss of toluene (92 Da) from the b₁ ion, a common fragmentation for the Z-group.
b₁ - C₇H₇• [Z-Trp - Tropylium radical]⁺246.09Loss of a tropylium radical (91 Da) from the b₁ ion, another characteristic fragmentation of the benzyloxycarbonyl group.[7]
Interpretation of the Fragmentation Spectrum
  • Primary Fragmentation: The most informative fragmentation will be the cleavage of the amide bond between Tryptophan and Phenylalanine, yielding the b₁ and y₁ ions. The relative intensity of these ions can provide insights into the proton affinity of the two fragments.

  • Z-Group Fragmentation: The presence of fragments corresponding to the neutral loss of toluene (92 Da) or the loss of a tropylium radical (91 Da) from the b₁ ion is a strong indicator of the benzyloxycarbonyl protecting group.

  • Side-Chain Fragmentation: The immonium ions of Phenylalanine (m/z 120.1) and Tryptophan (m/z 159.1) are highly characteristic and confirm the presence of these amino acids in the peptide. The Phenylalanine immonium ion is often a very prominent peak in the low-mass region of the spectrum.[6]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of Z-Trp-Phe-OH. By following the outlined procedures for sample preparation, instrument setup, and data interpretation, researchers can confidently identify and structurally characterize this and other similar protected dipeptides. The predictive fragmentation pathway and the table of expected fragment ions serve as a valuable reference for interpreting experimental data. The successful application of these methods will aid in the quality control of synthetic peptides and contribute to a deeper understanding of their structure-activity relationships in various research and development settings.

References

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021). PMC. [Link]

  • Mass spectrometry of peptides and proteins. (n.d.). OSU Chemistry.
  • Z-Phe-Trp-OH | C28H27N3O5 | CID 333356. (n.d.). PubChem. [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). PMC. [Link]

  • Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. (2013). European Pharmaceutical Review. [Link]

  • Fundamentals of Proteomics - Part 2 The properties of peptides. (2023). YouTube. [Link]

  • Benzyloxycarbonyl-L-phenylalanine | C17H17NO4 | CID 70878. (n.d.). PubChem. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2011). SlideShare. [Link]

Sources

Z-Trp-Phe-OH as a substrate to screen protease inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Specificity Protease Inhibitor Screening Using Z-Trp-Phe-OH

Abstract & Introduction

In the landscape of drug discovery, protease inhibitors remain a critical therapeutic class for indications ranging from viral infections to metabolic disorders. While fluorogenic and chromogenic substrates (e.g., AMC or pNA derivatives) offer convenience, they often suffer from steric artifacts —the bulky reporter groups can alter the enzyme's binding pocket affinity, leading to false positives or negatives.

Z-Trp-Phe-OH (N-Carbobenzoxy-L-tryptophyl-L-phenylalanine) represents a "gold standard" peptide substrate. Unlike ester-based substrates (like BTEE) that measure esterase activity, Z-Trp-Phe-OH interrogates the enzyme's true amidase activity . This protocol details a rigorous, self-validating method for screening inhibitors of Chymotrypsin-like serine proteases using Z-Trp-Phe-OH, utilizing a Ninhydrin-based endpoint detection system. This method relies on the specific liberation of a free


-amino group upon cleavage, ensuring that signal generation corresponds directly to peptide bond hydrolysis.

Assay Principle & Mechanism

The assay is based on the hydrolytic cleavage of the peptide bond between Tryptophan and Phenylalanine.

  • Substrate Integrity: The intact substrate, Z-Trp-Phe-OH, possesses a blocked N-terminus (Z-group). It does not react with Ninhydrin.

  • Enzymatic Cleavage: Chymotrypsin (EC 3.4.21.1) selectively cleaves the peptide bond C-terminal to the Tryptophan residue.

    
    
    
  • Signal Generation: The released Phenylalanine (H-Phe-OH) contains a free primary amine. This amine reacts with Ninhydrin to form Ruhemann’s Purple , quantifiable at 570 nm .

Visual Logic of the Assay:

AssayPrinciple cluster_0 Reaction Phase cluster_1 Detection Phase Substrate Z-Trp-Phe-OH (Blocked N-term) Products Z-Trp-OH + Phenylalanine (Free Amine) Substrate->Products Hydrolysis Enzyme Chymotrypsin Enzyme->Substrate Signal Ruhemann's Purple (Abs 570 nm) Products->Signal Reaction with Free Phe Ninhydrin Ninhydrin Reagent Ninhydrin->Signal

Figure 1: Mechanism of Z-Trp-Phe-OH hydrolysis and Ninhydrin-based detection.

Materials & Preparation

Reagents
  • Substrate: Z-Trp-Phe-OH (MW: 485.5 g/mol ).[1] Store at -20°C.

  • Enzyme:

    
    -Chymotrypsin (from Bovine Pancreas).
    
  • Inhibitor Control: TPCK (N-p-Tosyl-L-phenylalanine chloromethyl ketone) or Chymostatin.

  • Detection Reagent: Ninhydrin Solution (2% in Ethanol).

  • Buffer: 50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8 (Calcium is essential for Chymotrypsin stability).
    
Stock Solution Preparation
ComponentConcentrationSolventStorageNotes
Substrate Stock 10 mMDMSO-20°CHygroscopic. Warm to RT before opening.[2][3]
Enzyme Stock 1 mg/mL1 mM HCl-20°CAcidic pH prevents autolysis during storage.
Ninhydrin 2% (w/v)Ethanol4°CLight sensitive. Wrap bottle in foil.

Experimental Protocol

Note: This protocol is designed for a 96-well plate format but can be scaled to cuvettes.

Phase 1: Enzyme-Inhibitor Pre-incubation

Rationale: Many protease inhibitors (especially covalent ones like TPCK) require time to bind the active site before the substrate competes for entry.

  • Prepare Assay Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM CaCl

    
    .
    
  • Dilute Enzyme: Dilute stock to 10 µg/mL in Assay Buffer immediately before use.

  • Plate Setup:

    • Test Wells: 80 µL Assay Buffer + 10 µL Inhibitor (varying conc.).

    • Positive Control (100% Activity): 80 µL Assay Buffer + 10 µL Solvent (DMSO).

    • Blank (0% Activity): 90 µL Assay Buffer (No enzyme).

  • Add Enzyme: Add 10 µL of diluted Enzyme to Test and Positive Control wells.

  • Incubate: 15 minutes at 25°C.

Phase 2: Substrate Reaction
  • Add Substrate: Add 20 µL of 2 mM Z-Trp-Phe-OH (diluted from stock in buffer) to all wells.

    • Final Reaction Volume: 120 µL.

    • Final Substrate Conc: ~0.33 mM.

  • Incubate: 30–60 minutes at 37°C.

    • Critical: Seal the plate to prevent evaporation.

Phase 3: Termination & Detection
  • Stop Reaction: Add 20 µL of 10% Trichloroacetic Acid (TCA) or heat at 95°C for 5 minutes (if using PCR plates).

    • Note: TCA precipitates the enzyme, stopping the reaction.

  • Develop Color: Add 50 µL of Ninhydrin Reagent to all wells.

  • Heat: Incubate at 85°C–95°C for 10 minutes.

    • Observation: A purple color will develop in wells with active enzyme.

  • Read: Measure Absorbance at 570 nm .

Data Analysis & Screening Workflow

Step 1: Background Correction



Step 2: Calculate % Inhibition



Step 3: IC50 Determination Plot Log[Inhibitor] vs. % Inhibition. Fit using a non-linear regression (4-parameter logistic model).

Workflow Diagram:

ScreeningWorkflow cluster_incubation Reaction Phase cluster_detection Detection Phase Start Start Screening Prep Prepare Reagents: Enzyme, Inhibitor, Substrate Start->Prep PreInc Pre-Incubation (15 min) Enzyme + Inhibitor Prep->PreInc SubAdd Add Substrate (Z-Trp-Phe-OH) PreInc->SubAdd Hydrolysis Hydrolysis (30-60 min) Release of Phe SubAdd->Hydrolysis Stop Stop Reaction (TCA/Heat) Hydrolysis->Stop Ninhydrin Add Ninhydrin & Heat (95°C) Stop->Ninhydrin Read Measure Absorbance @ 570nm Ninhydrin->Read

Figure 2: Step-by-step workflow for high-throughput inhibitor screening.

Troubleshooting & Optimization (Senior Scientist Insights)

IssueProbable CauseSolution
High Background Signal Contamination with free amino acids.Ensure all buffers are prepared with high-purity water. Do not use buffers containing amines (e.g., Glycine) or BSA (protein) as a carrier, as Ninhydrin reacts with them.
Low Signal Intensity Incomplete hydrolysis or old Ninhydrin.Increase incubation time (up to 2 hours). Prepare fresh Ninhydrin reagent; it oxidizes over time.
Precipitate in Wells Substrate insolubility.Z-Trp-Phe-OH is hydrophobic. Ensure final DMSO concentration is <5% but sufficient to keep it solubilized. If using TCA stop, spin down the plate before reading.
Non-Linear Kinetics Substrate depletion.Ensure

of substrate is consumed during the reaction. Reduce enzyme concentration if signal saturates too quickly.

References

  • Fruton, J. S., & Bergmann, M. (1942). The Specificity of Pepsin and Chymotrypsin. Journal of Biological Chemistry.

  • Erlanger, B. F., et al. (1961). The preparation and properties of two new chromogenic substrates of trypsin. Archives of Biochemistry and Biophysics.
  • Sigma-Aldrich. Enzymatic Assay of Chymotrypsin using Z-Trp-Phe-OH.

  • Moore, S. (1968). Amino acid analysis: Aqueous dimethyl sulfoxide as solvent for the ninhydrin reaction. Journal of Biological Chemistry.

Sources

Incorporation of Z-Trp-Phe-OH into bioactive peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Z-Trp-Phe-OH into Bioactive Peptides

Abstract

The dipeptide derivative Z-Trp-Phe-OH (N-Benzyloxycarbonyl-L-tryptophyl-L-phenylalanine) represents a critical structural motif in peptide therapeutics.[1] Beyond its classical role as a chromogenic substrate for chymotrypsin, this moiety acts as a potent driver of supramolecular self-assembly (hydrogelation) and a hydrophobic "warhead" in neuropeptide analogs. This guide details the physicochemical handling, solid-phase incorporation strategies, and supramolecular assembly protocols for Z-Trp-Phe-OH, with a specific focus on mitigating C-terminal racemization during coupling.[1]

Physicochemical Properties & Handling

Successful incorporation begins with understanding the solubility profile dictated by the hydrophobic Benzyloxycarbonyl (Z) group and the aromatic indole/phenyl rings.

PropertySpecificationOperational Note
Molecular Weight 485.53 g/mol --
Solubility (High) DMF, DMSO, NMPDissolve at 50–100 mM for stock solutions.[1]
Solubility (Low) Water, PBS, EtherHydrophobic nature drives self-assembly in aqueous environments.[1]
Stability HygroscopicStore at -20°C. Desiccate before weighing to prevent hydrolysis.[1]
UV Absorbance

~280 nm
Dominated by Tryptophan indole; useful for concentration determination (

).[1]

Synthetic Incorporation Strategies

The Racemization Challenge

When incorporating Z-Trp-Phe-OH as a pre-formed block, the C-terminal Phenylalanine is activated.[1] Unlike urethane-protected amino acids (e.g., Fmoc-Phe-OH), the N-acyl nature of the peptide bond (Z-Trp-Phe -OH) facilitates the formation of an oxazolone intermediate upon activation.[1] This intermediate is highly prone to racemization, potentially converting L-Phe to D-Phe.[1]

Expert Insight: To maintain stereochemical integrity, you must use "suppressing" additives (Oxyma Pure or HOAt) and avoid high base concentrations during the activation step.

Protocol A: N-Terminal Capping via SPPS (Solid-Phase Peptide Synthesis)

Use Case: Attaching Z-Trp-Phe-OH to the N-terminus of a resin-bound peptide to induce self-assembly properties or protease resistance.[1]

Materials:

  • Resin-bound peptide (Fmoc-removed, free amine).[1]

  • Z-Trp-Phe-OH (3 eq).[1]

  • DIC (Diisopropylcarbodiimide) (3 eq).[1]

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3 eq).[1]

  • Solvent: DMF (Dimethylformamide).[1][2]

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin-bound peptide (0.1 mmol scale) in DMF for 20 minutes. Drain.

  • Activation (Pre-activation is discouraged):

    • Dissolve Z-Trp-Phe-OH (145 mg, 0.3 mmol) and Oxyma Pure (43 mg, 0.3 mmol) in 2 mL DMF.

    • Add DIC (47

      
      L, 0.3 mmol) immediately before adding to the resin.
      
    • Why? In situ activation minimizes the lifetime of the reactive ester in the absence of the amine nucleophile, reducing racemization risk.

  • Coupling: Add the mixture to the resin. Shake at room temperature for 2–4 hours.

    • Monitoring: Perform a Kaiser Test.[1] If positive (blue), recouple using HATU/HOAt/TMP (2,4,6-trimethylpyridine) for 1 hour.[1] TMP is a weaker base than DIEA, further reducing racemization.

  • Washing: Drain and wash with DMF (

    
     min), DCM (
    
    
    
    min).[1]
  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5).[1]

    • Note: The Z-group is stable to TFA.[1] The final peptide will retain the Z-Trp-Phe- motif.[1]

Protocol B: Solution Phase Fragment Condensation

Use Case: Synthesizing short bioactive segments where purification of intermediates is required.

  • Dissolution: Dissolve H-Peptide-OR (free amine, ester protected C-term) in DMF.

  • Coupling: Add Z-Trp-Phe-OH (1.1 eq), EDC.HCl (1.2 eq), and HOBt (1.2 eq). Adjust pH to 8 with NMM (N-methylmorpholine).[1]

  • Workup: Stir 12h. Dilute with EtOAc. Wash with 5% citric acid (removes basic impurities), 5% NaHCO3 (removes unreacted acid), and Brine.[1]

  • Z-Deprotection (Optional): If chain extension is needed, remove Z group via Hydrogenolysis (H2, Pd/C in MeOH) or HBr/AcOH.[1] Warning: Trp is sensitive to oxidation; use scavengers or catalytic transfer hydrogenation.[1]

Supramolecular Application: Hydrogel Self-Assembly

Z-Trp-Phe-OH is a structural analog to the famous Fmoc-Phe-Phe (Fmoc-FF) hydrogelators.[1] The aromatic stacking (Z group + Indole + Phenyl) drives the formation of nanofibrous networks useful for drug delivery.

Protocol C: Solvent-Switch Hydrogelation

Objective: Create a rigid hydrogel at 0.5 wt% concentration.

  • Stock Preparation: Dissolve Z-Trp-Phe-OH in DMSO at a concentration of 100 mg/mL.

  • Triggering Assembly:

    • Prepare the aqueous phase (e.g., PBS pH 7.4 or Cell Culture Media).

    • Slowly pipette the DMSO stock into the aqueous phase to a final concentration of 5 mg/mL (5% DMSO v/v).

    • Crucial: Do not vortex.[1] Gently swirl or allow diffusion.[1] Vortexing can disrupt the nascent fiber formation.

  • Maturation: Leave undisturbed at 25°C or 37°C. Gelation typically occurs within 15–60 minutes depending on pH and ionic strength.

  • Validation: Invert the vial. A stable hydrogel will not flow.[1]

Analytical Validation & Logic Diagrams

Workflow Logic: Synthesis vs. Assembly

Z_Trp_Phe_Workflow cluster_Synthesis Synthetic Incorporation cluster_Assembly Supramolecular Assembly Start Z-Trp-Phe-OH (Starting Material) Activation Activation (DIC/Oxyma) Start->Activation Pathway A Solubilization Dissolve in DMSO (High Conc) Start->Solubilization Pathway B Coupling Coupling to Resin-Peptide Activation->Coupling Cleavage TFA Cleavage (Z-group remains) Coupling->Cleavage FinalPep Bioactive Peptide (Z-WF-Peptide) Cleavage->FinalPep Dilution Dilute with H2O/PBS (Solvent Switch) Solubilization->Dilution Stacking Pi-Pi Stacking & H-Bonding Dilution->Stacking Hydrogel Nanofibrous Hydrogel Stacking->Hydrogel

Caption: Dual-pathway workflow for Z-Trp-Phe-OH usage: Chemical incorporation (top) vs. Physical assembly (bottom).

Mechanistic Insight: Racemization Control

Racemization_Logic ZWF Z-Trp-Phe-COOH ActiveEster Activated Ester (O-Acylurea) ZWF->ActiveEster DIC Oxazolone Oxazolone Intermediate (High Risk of Racemization) ActiveEster->Oxazolone Slow Amine Attack or High Base ActiveEster->Oxazolone Prevent with Oxyma/HOAt SafeCoupling Direct Amide Bond (L-L Isomer) ActiveEster->SafeCoupling Fast Attack (Oxyma) Oxazolone->SafeCoupling Slow Racemic Racemized Product (L-D Isomer) Oxazolone->Racemic Base Catalysis

Caption: Mechanism of C-terminal racemization via oxazolone formation and its mitigation using Oxyma.

References

  • Gazit, E. (2007).[1] Self-assembled peptide nanostructures: the growth of a new class of nanomaterials. Chemical Society Reviews.[1] Link

    • Context: Foundational work on diphenylalanine and related aromatic dipeptide self-assembly.[1][3]

  • Albericio, F., & Tyley, A. (2013). Racemization control in peptide synthesis. Methods in Molecular Biology. Link

    • Context: Authoritative source on using Oxyma/DIC to prevent racemization of activated C-terminal residues.[1]

  • Sigma-Aldrich. (n.d.).[1] Chymotrypsin: Properties and Assay Principles. Link

    • Context: Validates Z-Trp-Phe-OH as a specific substrate for chymotrypsin (cleavage
  • BOC Sciences. (2024).[1] Z-Phe-Trp-OH Product Applications.

    • Context: Commercial specifications and solubility d

Sources

Standard Operating Procedure (SOP): Handling, Solubilization, and Storage of Z-Trp-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2]

Z-Trp-Phe-OH (N-Benzyloxycarbonyl-L-tryptophyl-L-phenylalanine) is a hydrophobic, protected dipeptide often utilized as a substrate in protease assays (specifically chymotrypsin-like enzymes) and as a structural analog in viral fusion inhibition studies.

The molecule presents specific handling challenges due to two conflicting properties:

  • Extreme Hydrophobicity: The Z-group (Carbobenzoxy) and the aromatic side chains of Tryptophan (Trp) and Phenylalanine (Phe) make this peptide nearly insoluble in neutral aqueous media.

  • Chemical Instability: The indole moiety of Tryptophan is highly susceptible to photo-oxidation and acid-catalyzed degradation, requiring strict exclusion of light and oxygen.

This SOP defines the "Zero-Compromise" protocol to maintain biological activity and structural integrity.

Physicochemical Data Sheet
PropertySpecificationNotes
Sequence Z-Trp-Phe-OHN-Terminus: Benzyloxycarbonyl (Z)
Formula C₂₈H₂₇N₃O₅Isomeric with Z-Phe-Trp-OH
Molecular Weight ~485.53 g/mol
Solubility Organic Solvents (DMSO, DMF)Insoluble in water.
Appearance White to Off-white powderYellowing indicates Trp oxidation.
pKa ~3.6 (C-term Carboxyl)
UV Absorbance λmax ~280 nmDue to Indole (Trp) and Phenyl (Phe) rings.

Critical Handling Protocols

The "Thermal Equilibration" Rule

Context: Peptide powders are hygroscopic. Opening a cold vial in a warm room causes immediate condensation, leading to hydrolysis and gummy aggregation.

  • Protocol: Upon removal from -20°C storage, the vial must stand at room temperature (20-25°C) for at least 60 minutes inside a desiccator before opening.

Solubilization Strategy (The "Hydrophobic Crash" Avoidance)

Direct addition of aqueous buffers (PBS, Tris) to Z-Trp-Phe-OH will result in a suspension that cannot be rescued. You must use the Co-Solvent Method .

Step-by-Step Solubilization:
  • Primary Dissolution: Dissolve the peptide fully in anhydrous DMSO (Dimethyl Sulfoxide) or DMF to a concentration of 10–20 mM.

    • Why: Disaggregates the hydrophobic stacks.

    • Visual Check: Solution must be crystal clear. Vortex vigorously.

  • Secondary Dilution (The Drop-wise Method):

    • Place the aqueous buffer (e.g., PBS pH 7.4) on a magnetic stirrer.

    • Slowly add the DMSO stock to the stirring buffer.

    • Limit: Keep final DMSO concentration < 5% (v/v) for cell-based assays to avoid solvent toxicity.

    • Troubleshooting: If precipitation ("crashing out") occurs, sonicate for 10 seconds. If it persists, pH adjustment may be required (raise pH slightly with dilute NH₄OH, as the carboxyl group needs to be ionized to support solubility).

Workflow Visualization

The following diagram illustrates the critical decision pathways for solubilization to prevent sample loss.

SolubilizationWorkflow Start Lyophilized Z-Trp-Phe-OH Equilibrate Equilibrate to RT (1 hr) [Desiccated] Start->Equilibrate SolventChoice Add Organic Solvent (DMSO or DMF) Equilibrate->SolventChoice Strictly Anhydrous VisualCheck Visual Inspection: Clear Solution? SolventChoice->VisualCheck Success Stock Solution (10-20mM) VisualCheck->Success Yes Fail Cloudy/Precipitate VisualCheck->Fail No Dilution Dilute into Buffer (Dropwise addition) Success->Dilution Immediate Use or Aliquot Rescue Sonicate / Add more DMSO Fail->Rescue Rescue->VisualCheck

Caption: Logical workflow for solubilizing hydrophobic Z-Trp-Phe-OH, emphasizing the critical visual check point before aqueous dilution.

Storage and Stability

The Tryptophan Oxidation Threat

Tryptophan is the "weak link" in this molecule. Under UV light or in the presence of reactive oxygen species (ROS), the indole ring oxidizes to N-formylkynurenine and eventually Kynurenine . This alters the peptide's mass (+4 Da, +16 Da shifts) and destroys its biological affinity.

Prevention Protocol:

  • Vials: Use Amber glass vials only.

  • Headspace: Flush opened vials with Argon or Nitrogen gas before resealing.[1]

  • State: Store as lyophilized powder whenever possible. Solutions degrade 100x faster.

Storage Matrix
StateTemperatureContainerShelf Life
Lyophilized Powder -20°C (Long term)Amber Glass + Desiccant2 Years
DMSO Stock -20°C or -80°CAmber Polypropylene3 Months
Aqueous Solution 4°CPlastic/Glass< 24 Hours (Do not store)

Note: Avoid freeze-thaw cycles for DMSO stocks. Aliquot into single-use volumes (e.g., 20 µL) immediately after initial solubilization.

Quality Control (QC) Methodology

To validate the integrity of Z-Trp-Phe-OH before critical assays, use the following HPLC setup. This distinguishes the intact peptide from oxidized byproducts.

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes (Hydrophobic peptide elutes late).

  • Detection: 280 nm (Tryptophan/Phenylalanine absorption).

  • Acceptance Criteria: Single peak >95% purity.

    • Red Flag: Appearance of early-eluting peaks usually indicates Tryptophan oxidation (Kynurenine species are more polar).

Degradation Pathway Visualization

TrpOxidation Intact Native Z-Trp-Phe-OH (Active) Inter N-formylkynurenine (+16 Da) Intact->Inter Oxidation Light UV Light / O2 Final Kynurenine (Inactive) Inter->Final Hydrolysis

Caption: Chemical degradation pathway of the Tryptophan residue upon exposure to light and oxygen, leading to loss of function.

References

  • Sigma-Aldrich (Merck). Product Information: Z-Phe-OH and Peptide Handling Guidelines. (General handling of Z-protected hydrophobic peptides).

  • National Institutes of Health (NIH). Strategies for Improving Peptide Stability and Delivery. (Discusses Tryptophan oxidation and hydrophobic peptide behavior).

  • Journal of Agricultural and Food Chemistry. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides. (Mechanistic detail on Trp degradation pathways).

  • Yanfen Biotech. Proper Storage and Handling Guidelines for Peptides. (Protocols for Cys/Trp/Met containing peptides).[2]

  • Bachem. Peptide Handling and Solubility Guide. (Authoritative industry standard for peptide solubilization).

Disclaimer: This SOP is for research use only. Always consult the specific Material Safety Data Sheet (MSDS) provided by your supplier for Z-Trp-Phe-OH (CAS varies by isomer, verify specific lot).

Sources

Troubleshooting & Optimization

Common side reactions in peptide synthesis involving tryptophan

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support center for researchers encountering difficulties with Tryptophan (Trp) during Solid Phase Peptide Synthesis (SPPS).[1] It moves beyond basic protocols to address the why and how of failure modes, grounded in mechanistic organic chemistry.[1]

Current Status: Operational Topic: Troubleshooting Indole-Mediated Side Reactions Audience: Senior Scientists, Peptide Chemists, Process Development Engineers

Core Analysis: The Indole Reactivity Profile

Tryptophan is widely considered the most problematic residue in Fmoc-SPPS due to the electron-rich nature of its indole bicyclic system.[1] Unlike aliphatic residues, the indole ring acts as a "soft" nucleophile, making it a magnet for electrophilic species generated during the cleavage step.[1]

The Central Conflict: To remove protecting groups (Boc, tBu, Pbf, Trt), we use high concentrations of Trifluoroacetic Acid (TFA). This generates a flood of reactive carbocations.[1][2] Without adequate protection or scavenging, the Trp indole ring scavenges these cations itself, resulting in irreversible covalent modification.[1]

Quick Diagnostic: Mass Shift Decoder

Use this table to immediately identify the reaction based on your MALDI-TOF or ESI-MS data.[1]

Mass Shift (

m)
DiagnosisRoot CauseProbability
+56 Da

-Butyl Alkylation
Attack by

-butyl cations (from Boc/tBu/OtBu removal).[1]
High (if scavengers fail)
+16 Da Oxidation Formation of oxindolylalanine (Trp[O]) by ROS or air.[1]Medium
+32 Da Double Oxidation Formation of N-formylkynurenine or dioxindolylalanine.[1]Low
+106 Da Linker Alkylation Reattachment of the peptide to the resin linker (Wang resin).[1]Medium (C-term Trp)
+252 Da Sulfonation (Pbf) Transfer of Pbf group from Arginine to Tryptophan.[1]Low (if Fmoc-Trp(Boc) used)

Troubleshooting Modules (Q&A Format)

Module A: The "Ghost" Peaks (+56 Da / +112 Da)

User Query: "I am seeing a distinct series of peaks separated by +56 Da in my crude peptide. My sequence contains multiple t-butyl protected residues (Glu, Asp, Ser, Thr)."

Technical Diagnosis: You are observing Electrophilic Aromatic Substitution (EAS) on the indole ring.[1] During cleavage, the acid-labile


-butyl groups form stable tertiary carbocations.[1] These are potent electrophiles.[1] If the scavenger concentration is insufficient or the kinetics are too slow, the carbocation attacks the C2, C5, or C7 positions of the indole ring.[1]

Corrective Protocol:

  • Switch to Fmoc-Trp(Boc)-OH: Ensure you are using the

    
    -Boc protected derivative. Upon TFA treatment, the Boc group forms a carbamic acid intermediate that temporarily protects the indole ring and reduces its nucleophilicity during the critical cation-generation phase.[1]
    
  • Optimize Scavenger Cocktail: Standard "Reagent B" (TFA/TIS/Water) is often insufficient for Trp-heavy peptides.[1] Switch to Reagent K (see Section 3).[1]

  • The "Dithiol" Factor: Monothiols (like cysteine) are less effective scavengers for

    
    -butyl cations than dithiols.[1] You must use 1,2-Ethanedithiol (EDT)  or 2,2'-(Ethylenedioxy)diethanethiol (DODT) .[1]
    
Module B: The Oxidation Drift (+16 Da)

User Query: "My main peak is correct, but I have a persistent +16 Da impurity that increases if I leave the peptide in solution. Is this methionine oxidation?"

Technical Diagnosis: While Methionine is the usual suspect, Tryptophan is also highly susceptible to acid-catalyzed oxidation, converting the indole to an oxindole moiety.[1] This is accelerated by:

  • Presence of dissolved oxygen in the cleavage cocktail.[1]

  • Old or peroxide-contaminated ether used for precipitation.[1]

  • Light exposure.[1]

Corrective Protocol:

  • Degas Everything: Sparge your cleavage cocktail (TFA and scavengers) with Argon or Nitrogen for 10 minutes before adding to the resin.[1]

  • Fresh Scavengers: Thioanisole and EDT act as reducing agents.[1][2] If your thioanisole is yellow (oxidized), it cannot protect the Trp.[1]

  • Workup Speed: Do not let the peptide sit in the cleavage solution longer than necessary (typically 2-3 hours). Precipitate immediately into ice-cold, peroxide-free diethyl ether .

Module C: The Arginine-Tryptophan Cross-Talk (+252 Da)

User Query: "I have an Arginine adjacent to a Tryptophan. I see a large mass adduct corresponding to the Pbf group."

Technical Diagnosis: This is Sulfonation .[1] The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, upon removal from Arginine, generates a sulfonyl cation.[1] If the Trp indole is spatially close (sequence proximity), the sulfonyl cation can transfer directly to the Trp ring before a scavenger can intercept it.[1]

Corrective Protocol:

  • Mandatory Protection: You must use Fmoc-Trp(Boc)-OH . The Boc group sterically and electronically hinders the indole nitrogen, preventing the N-sulfonation.[1]

  • Extended Cleavage Time: Paradoxically, Pbf adducts are sometimes kinetically reversible.[1] Extending cleavage time to 4-5 hours may reduce the adduct, but this risks higher oxidation.[1] The better approach is prevention via the Boc-protected building block.[1]

Validated Experimental Protocols

The Gold Standard: Reagent K

For any peptide containing Tryptophan, do not use standard cleavage cocktails.[1] Use Reagent K, originally developed to handle the specific "scavenging gap" of Trp/Met/Cys containing sequences.[1]

Composition (Volume %):

  • 82.5% Trifluoroacetic Acid (TFA) [Solvent/Acid][1][3]

  • 5.0% Phenol [Protects Tyr/Trp][2][3]

  • 5.0% Thioanisole [Accelerates Arg removal, reduces Met oxides]

  • 5.0% Water [Scavenges t-butyl cations][1][2]

  • 2.5% 1,2-Ethanedithiol (EDT) [Crucial for Trp/Cys protection][3]

Step-by-Step Procedure:

  • Preparation: In a fume hood, combine Phenol (solid) and Thioanisole. Add Water and EDT. Add TFA last.

  • Degassing: Bubble Nitrogen gas through the mixture for 5 minutes.

  • Incubation: Add to dry resin. Ratio: 10-20 mL cocktail per 1g resin.[1]

  • Reaction: Shake at room temperature for 2.5 to 3 hours.

  • Precipitation: Filter resin.[1][3] Drop filtrate into 10x volume of cold (-20°C) Diethyl Ether. Centrifuge to pellet.

Safety Note: EDT has a potent stench.[1][3] All waste must be bleached (oxidized) before disposal to neutralize the thiol smell.[1]

Visualizing the Failure Modes

The following diagram illustrates the mechanistic pathways leading to the two most common side reactions: Alkylation and Oxidation.[1]

Trp_Side_Reactions Trp Native Tryptophan (Indole Ring) TFA TFA Cleavage Conditions Trp->TFA tBu t-Butyl Cation (From Boc/tBu) TFA->tBu Deprotection Pbf Sulfonyl Cation (From Arg-Pbf) TFA->Pbf Deprotection Alkylated Alkylated Trp (+56 Da) tBu->Alkylated Electrophilic Attack ROS Reactive Oxygen Species Oxidized Oxindolylalanine (+16 Da) ROS->Oxidized Oxidation Sulfonated Sulfonated Trp (+252 Da) Pbf->Sulfonated Sulfonyl Transfer Protected Native Peptide (Success) Scavenger Scavenger Cocktail (EDT, Thioanisole) Scavenger->tBu Quenches Scavenger->ROS Reduces Scavenger->Protected Preserves Integrity

Figure 1: Mechanistic pathways of Tryptophan degradation during acidic cleavage and the interceptive role of scavengers.

Decision Logic for Troubleshooting

Use this logic flow to determine your next experimental step based on Mass Spectrometry results.

Troubleshooting_Logic Start Analyze Crude MS MassShift Identify Mass Shift Start->MassShift Plus56 +56 Da Series MassShift->Plus56 t-Butyl Plus16 +16 Da MassShift->Plus16 Oxygen Plus106 +106 Da MassShift->Plus106 Linker Action56 Action: Add EDT/DODT Use Fmoc-Trp(Boc) Plus56->Action56 Action16 Action: Degas Solvents Fresh Thioanisole Plus16->Action16 Action106 Action: Change Resin (Avoid Wang for C-term Trp) Plus106->Action106

Figure 2: Rapid decision tree for diagnosing Tryptophan synthesis anomalies.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][2] International Journal of Peptide and Protein Research, 35(3), 161-214.[1][2]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[1] International Journal of Peptide and Protein Research, 36(3), 255-266.[1]

  • White, P. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach.[1] Oxford University Press.[1] [1]

  • Giraud, M., Cavelier, F., & Martinez, J. (1999). A Side-Reaction in the SPPS of Trp-containing Peptides.[1][4] Journal of Peptide Science, 5(10), 457-461.[1]

Sources

Preventing oxidation of the tryptophan indole ring in Z-Trp-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a centralized support resource for researchers working with Z-Trp-Phe-OH (N-Benzyloxycarbonyl-L-tryptophyl-L-phenylalanine). This dipeptide is highly susceptible to oxidative degradation due to the electron-rich indole ring of the tryptophan residue.

This guide moves beyond basic storage instructions to explain the mechanistic causes of oxidation and provides self-validating protocols to prevent, detect, and mitigate these impurities during experimental workflows.

Executive Summary: The Indole Vulnerability

The core stability issue in Z-Trp-Phe-OH lies in the Tryptophan (Trp) indole ring. While the Z-group (Benzyloxycarbonyl) protects the


-amine, the indole side chain remains exposed. The electron-rich C2=C3 double bond is a prime target for electrophilic attack by Reactive Oxygen Species (ROS), leading to a cascade of irreversible modifications that alter the peptide's hydrophobicity, solubility, and biological affinity.

Part 1: The Mechanism of Failure (Why it Oxidizes)

Q: What exactly happens chemically when Z-Trp-Phe-OH oxidizes?

A: Oxidation is not a single event but a pathway.

  • Initiation: Light (photo-oxidation) or trace metal ions (Fenton chemistry) generate singlet oxygen (

    
    ) or hydroxyl radicals (
    
    
    
    ).
  • Attack: These radicals attack the C2=C3 double bond of the indole ring.

  • Ring Opening: This forms a metastable dioxetane intermediate, which rapidly cleaves to form N-formylkynurenine (NFK) .

  • Hydrolysis: Under acidic or physiological conditions, NFK hydrolyzes to Kynurenine (KYN) .

This transformation adds oxygen atoms (+16 Da or +32 Da) and destroys the aromaticity of the pyrrole ring, drastically changing the peptide's UV absorption and retention time.

Visualization: Tryptophan Oxidation Pathway

The following diagram illustrates the degradation flow from the native peptide to its oxidized byproducts.

Trp_Oxidation Native Native Z-Trp-Phe-OH (Indole Intact) Radical Indolyl Radical Intermediate Native->Radical ROS / Light / Metals Peroxide C2-C3 Peroxide (Unstable) Radical->Peroxide O2 Addition NFK N-Formylkynurenine (NFK) +32 Da Peroxide->NFK Ring Cleavage KYN Kynurenine (KYN) +16 Da (net) NFK->KYN Hydrolysis (-Formyl)

Caption: Mechanistic pathway of Tryptophan oxidation in Z-Trp-Phe-OH. The transition from Native to NFK involves a mass shift of +32 Da, while conversion to KYN results in a distinct UV shift.

Part 2: Storage & Handling Protocols

Q: How should I store Z-Trp-Phe-OH to ensure long-term stability?

A: Standard refrigeration is insufficient for long-term storage of Trp-containing peptides. You must control three variables: Temperature, Atmosphere, and Light.

Protocol: The "Deep Freeze" System

  • Lyophilization: Ensure the peptide is completely dry. Residual moisture accelerates hydrolysis and oxidation.

  • Inert Gas Blanket: Flush the vial with dry Argon (Ar) or Nitrogen (N₂) before sealing. Argon is preferred as it is heavier than air and forms a better "blanket" over the solid.

  • Container: Use amber glass vials to block UV/visible light.

  • Temperature: Store at -20°C . For storage >6 months, -80°C is recommended.

Q: I need to keep the peptide in solution for an assay. How do I prevent oxidation?

A: Solutions are where 90% of oxidation occurs. Follow this "Degas & Scavenge" protocol:

  • Solvent Degassing: Do not use fresh solvent directly from the bottle. Sonicate the buffer/solvent under vacuum for 15 minutes or sparge with Helium/Argon for 10 minutes to remove dissolved oxygen.

  • Add a Scavenger (Optional but Recommended): If the assay permits, add an antioxidant.

    • Methionine (Met): Acts as a "sacrificial lamb." ROS will oxidize Met to Met-Sulfoxide (reversible in vivo, slower in vitro) before attacking the Trp indole.

    • Ascorbic Acid (Vitamin C): A potent general antioxidant.

  • pH Control: Avoid highly acidic conditions (pH < 2) in the presence of light, which accelerates NFK formation.

Table 1: Solvent Compatibility & Risk Factors

Solvent System Oxidation Risk Mitigation Strategy
DMSO High DMSO is a mild oxidant itself. Use fresh, high-grade DMSO; store frozen; avoid prolonged room temp exposure.
Water/Buffer Medium Dissolved O₂ is the enemy. Sparging is mandatory. Keep pH near neutral (6-8).

| Acetonitrile | Low | Generally safe, but ensure it is free of peroxides (use HPLC grade). |

Part 3: Troubleshooting & Detection (FAQs)

Q: My HPLC trace shows a new peak eluting before the main peak. Is this oxidation?

A: Yes, this is the classic signature of Tryptophan oxidation.

  • Hydrophilicity: Oxidized variants (NFK, KYN, Hydroxy-Trp) are more polar than the native indole ring.

  • Retention Time: They will elute earlier (smaller

    
    ) on Reverse-Phase (C18) HPLC.
    
  • UV Spectrum:

    • Native Trp:

      
       ~280 nm.
      
    • NFK/KYN: New absorption bands appear between 310–360 nm (often yellow in concentrated solution).

Q: How do I confirm oxidation using Mass Spectrometry?

A: Look for specific mass shifts (Delta Mass).

  • +16 Da: Mono-oxidation (Hydroxytryptophan or Kynurenine after deformylation).

  • +32 Da: Di-oxidation (N-Formylkynurenine or Dioxindolylalanine).

  • -2 Da: Dehydrogenation (rare, usually requires radical initiator).

Troubleshooting Workflow: Purity Analysis

Use this logic tree to diagnose impurity peaks in your Z-Trp-Phe-OH sample.

Troubleshooting Start Impurity Detected in HPLC/LC-MS CheckRT Is Retention Time (Rt) EARLIER than Main Peak? Start->CheckRT CheckMass Check Mass Shift (Delta M) CheckRT->CheckMass Yes (More Polar) Hydrolysis Likely Hydrolysis (Z-group removal or bond clip) CheckRT->Hydrolysis No (Variable) Mass16 +16 Da or +32 Da CheckMass->Mass16 Yes MassOther -18 Da (H2O loss) or -91 Da (Benzyl) CheckMass->MassOther No Oxidation Likely Oxidation (NFK/KYN/Met-Ox) Mass16->Oxidation MassOther->Hydrolysis

Caption: Diagnostic logic for identifying Z-Trp-Phe-OH impurities. Early elution combined with +16/+32 Da shifts confirms oxidation.

Part 4: Synthesis & Cleavage Considerations

Q: I am synthesizing a peptide containing Z-Trp-Phe. Which scavengers should I use during cleavage?

A: If you are performing acidolytic cleavage (e.g., removing side chain protection or cleaving from resin), the generated carbocations (e.g., t-butyl cations) will attack the electron-rich indole ring, causing alkylation (not just oxidation).

Recommended Cocktail (Reagent K derivative):

  • TFA (Trifluoroacetic acid): 82.5%

  • Phenol: 5% (Traps cations)

  • Thioanisole: 5% (Accelerates removal of Pbf/Pmc groups; prevents Met oxidation)

  • Water: 5%

  • EDT (1,2-Ethanedithiol): 2.5% (Crucial for Trp protection; keeps the environment reducing).

    • Note: DODT (3,6-dioxa-1,8-octanedithiol) is a less malodorous alternative to EDT with similar efficiency.

Q: Can I use catalytic hydrogenation to remove the Z-group without damaging the Trp?

A: Yes, but caution is required.

  • Risk: Prolonged exposure to metal catalysts (Pd/C) can lead to reduction of the indole ring (to dihydro-tryptophan) or oxidation if the catalyst has adsorbed oxygen.

  • Solution: Use Pd(OH)₂ (Pearlman's catalyst) or standard Pd/C with a strictly controlled reaction time. Add a poison (like pyridine) only if over-reduction is observed, though usually not necessary for Z-removal. Ensure the hydrogen source is clean and the solvent is degassed.

References

  • Finley, E. L., et al. (1998).[1] Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins.[1][2][3][4] Journal of Agricultural and Food Chemistry. Link

  • Mourier, G., Moroder, L., & Previero, A. (1984). Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides.[3] Z. Naturforsch. Link

  • Simat, T. J., & Steinhart, H. (1998). Oxidation of free tryptophan and tryptophan residues in peptides and proteins.[1][2] Journal of Agricultural and Food Chemistry. Link

  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques & Scavengers.[5]Link

  • Biotage. (2023).[6] Peptides containing cysteine: the role of scavengers in cleavage cocktail.[7]Link

Sources

Troubleshooting low yield in Z-Trp-Phe-OH coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Z-Trp-Phe-OH Synthesis

Welcome to the technical support guide for troubleshooting the synthesis of N-Benzyloxycarbonyl-L-tryptophyl-L-phenylalanine (Z-Trp-Phe-OH). This dipeptide, combining the bulky and electronically rich tryptophan and phenylalanine residues, is a valuable building block in pharmaceutical and biochemical research.[1][] However, its synthesis can present challenges, often leading to lower-than-expected yields. This guide provides in-depth, field-proven insights to help you diagnose and resolve common issues encountered during the coupling reaction.

Troubleshooting Common Issues in Z-Trp-Phe-OH Coupling

This section addresses specific problems in a question-and-answer format, focusing on the causality behind each experimental observation and providing actionable solutions.

Q1: My overall yield of Z-Trp-Phe-OH is consistently low, even though my starting materials seem to be consumed. What are the likely causes?

A1: Low isolated yield, despite apparent consumption of starting materials, typically points to two main culprits: competing side reactions that generate impurities instead of your desired product, and difficulties during workup and purification.

  • Causality—Side Reactions: The most significant side reaction in this context is the racemization of the Z-Trp-OH activated ester. During the activation step, the chiral center of the tryptophan residue is susceptible to epimerization, leading to the formation of Z-D-Trp-L-Phe-OH.[3] This diastereomer is often difficult to separate from the desired L-L product, resulting in purification losses and an overall lower yield of the correct stereoisomer. Another common issue, particularly when using carbodiimide coupling reagents like EDC or DCC, is the formation of an N-acylurea byproduct. This occurs when the activated O-acylisourea intermediate rearranges into a stable, unreactive N-acylurea, effectively consuming your activated acid.[4]

  • Causality—Purification Loss: Both tryptophan and phenylalanine are highly hydrophobic amino acids. The resulting dipeptide, Z-Trp-Phe-OH, has poor solubility in water and can be challenging to handle during aqueous workup procedures. It may precipitate prematurely or form an emulsion, trapping impurities and making clean separation difficult.

Solution Pathway:

  • Minimize Racemization: The most effective strategy is to use an additive like 1-Hydroxybenzotriazole (HOBt) or, more preferably, its safer and often more efficient successor, Ethyl Cyano(hydroxyimino)acetate (OxymaPure®).[4][5] These additives react with the activated ester to form an intermediate that is less prone to racemization while remaining highly reactive toward the amine.

  • Suppress N-Acylurea Formation: Perform carbodiimide-mediated couplings at a reduced temperature (starting at 0 °C) and always use an additive like HOBt or OxymaPure.[4] The additive rapidly converts the O-acylisourea to a more stable active ester, outcompeting the intramolecular rearrangement.

  • Optimize Workup: After the reaction, use a modified extraction procedure. Instead of directly washing with aqueous solutions, consider quenching the reaction, removing the solvent under reduced pressure, and then redissolving the residue in a suitable organic solvent like ethyl acetate for the acid-base washes. This can improve phase separation.

Q2: My crude product analysis (HPLC/MS) shows a significant peak with the correct mass but a different retention time, appearing as a doublet or a closely eluting shoulder peak. What is this impurity?

A2: This is the classic signature of racemization. The peak with the correct mass but a different retention time is almost certainly the Z-D-Trp-L-Phe-OH diastereomer.

  • Causality—Mechanism of Racemization: The activation of the carboxylic acid of Z-Trp-OH makes the alpha-proton acidic. Under basic conditions, this proton can be abstracted, leading to the formation of a planar enolate or an oxazolone intermediate, which can then be re-protonated from either face, scrambling the stereochemistry.[3] The choice of coupling reagent, base, and temperature heavily influences the rate of this side reaction.

  • Diagnostic Confirmation: If you have access to a chiral HPLC column, you can confirm the presence of the diastereomer. Alternatively, comparing the integration of the two peaks gives you a quantitative measure of the extent of racemization.

Solution Pathway:

  • Employ Racemization-Suppressing Additives: As mentioned above, the addition of HOBt or OxymaPure is critical.[3][6] These are considered standard practice in modern peptide synthesis for a reason.

  • Re-evaluate Your Base: If using a phosphonium (PyBOP) or aminium/uronium (HBTU, HATU) type coupling reagent, a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) is required.[4] However, excess or overly strong bases can accelerate racemization. Use the minimum necessary amount of base (typically 2 equivalents for aminium salts, 1 for COMU).[6] For particularly sensitive couplings, a weaker base like sym-collidine can be considered.[4]

  • Consider a Safer Coupling Reagent: Modern coupling reagents like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are designed for high efficiency and low racemization, often outperforming older reagents like HBTU.[5] COMU is also inherently safer as it does not rely on explosive benzotriazole derivatives.[4]

Q3: My reaction seems sluggish and I have a lot of unreacted H-Phe-OH remaining. How can I drive the reaction to completion?

A3: Incomplete coupling often stems from insufficient activation, poor solubility of the reactants, or aggregation.

  • Causality—Solubility and Aggregation: The hydrophobic nature of the reactants and the growing peptide chain can lead to aggregation, especially in less effective solvents.[7] This aggregation physically prevents the reactive sites from coming into contact. While DMF is a workhorse solvent, it may not always be optimal.[8]

  • Causality—Reagent Deactivation: Coupling reagents, particularly carbodiimides, can be sensitive to moisture. The presence of water will hydrolyze the activated intermediate back to the carboxylic acid.

Solution Pathway:

  • Ensure Anhydrous Conditions: Use high-purity, anhydrous solvents. If possible, run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture.[9]

  • Optimize Your Solvent: While Dimethylformamide (DMF) is the most common solvent, N-Methyl-2-pyrrolidone (NMP) can be superior for dissolving hydrophobic and aggregation-prone sequences.[10][11] Ensure your starting materials are fully dissolved before initiating the reaction.

  • Change Coupling Strategy: Switch to a more potent coupling reagent. For sterically hindered or difficult couplings, phosphonium salts like PyAOP or uronium salts like HATU or COMU are generally more powerful than carbodiimides.[6]

  • Pre-activation: With some protocols, you can "pre-activate" the Z-Trp-OH by mixing it with the coupling reagent and base for a short period (5-10 minutes) before adding the H-Phe-OH solution. This ensures the activated species is fully formed before the nucleophile is introduced. However, be cautious, as prolonged pre-activation can increase the risk of racemization.

Key Parameters and Optimization

The success of your Z-Trp-Phe-OH coupling hinges on the interplay between several key experimental variables. This table summarizes the critical parameters and provides evidence-based recommendations.

ParameterRecommended ChoicesRationale & Causality
Coupling Reagent 1. COMU: High efficiency, low racemization, safer profile.[5] 2. EDC/OxymaPure: Cost-effective, water-soluble byproducts, excellent racemization suppression.[4][12] 3. HATU/DIPEA: Very powerful, but higher cost and risk of guanidinylation side reaction if used in excess.[6]The choice of reagent directly impacts reaction speed, efficiency, and the profile of potential side reactions. COMU and EDC/OxymaPure represent modern, highly effective systems.
Additive OxymaPure® (Ethyl Cyano(hydroxyimino)acetate): Non-explosive, highly effective at suppressing racemization and accelerating coupling.[4][5] HOBt (1-Hydroxybenzotriazole): The classic additive, effective but has safety concerns (explosive potential).[4][6]Additives are essential for minimizing racemization by forming a less susceptible active ester intermediate. They are strongly recommended for all carbodiimide-based couplings.[4]
Base DIPEA (N,N-Diisopropylethylamine): Most common non-nucleophilic base. NMM (N-Methylmorpholine): A slightly weaker, often preferred base to minimize racemization.[4]A base is required to neutralize the hydrochloride or TFA salt of the amine component and is necessary for the function of uronium/aminium and phosphonium reagents. The basicity influences the rate of racemization.
Solvent DMF (N,N-Dimethylformamide): The standard polar aprotic solvent with excellent dissolving properties for most reagents.[8][10] NMP (N-Methyl-2-pyrrolidone): Can be superior for hydrophobic sequences prone to aggregation.[11]The solvent's primary role is to fully solvate the reactants and any intermediates, facilitating efficient reaction kinetics. In solid-phase synthesis, it must also swell the resin.[8][13]
Temperature 0 °C to Room Temperature: Start the reaction at 0 °C, especially with carbodiimides, to minimize side reactions like N-acylurea formation and racemization.[4] Allow the reaction to slowly warm to room temperature.Lower temperatures slow down the rate of undesirable side reactions more significantly than they slow the desired amide bond formation.
Stoichiometry Z-Trp-OH : H-Phe-OH : Reagent : Additive 1.05 : 1.0 : 1.1 : 1.1A slight excess of the carboxylic acid and coupling reagents ensures the complete consumption of the more valuable amine component and helps drive the reaction to completion.

Visualizing the Troubleshooting Workflow

A logical approach is crucial when diagnosing a failed reaction. The following diagram outlines a systematic workflow for troubleshooting low yields in your Z-Trp-Phe-OH coupling.

TroubleshootingWorkflow Start Low Yield of Z-Trp-Phe-OH Observed Analyze Analyze Crude Product (HPLC, LC-MS) Start->Analyze Scenario1 Observation: Unreacted Starting Material Analyze->Scenario1 Incomplete Conversion Scenario2 Observation: Diastereomer Peak Present (Correct Mass, Diff. RT) Analyze->Scenario2 Impurity Profile Scenario3 Observation: Other Side Product Peaks (e.g., N-Acylurea) Analyze->Scenario3 Impurity Profile Cause1 Probable Cause: Incomplete Coupling (Solubility, Inactivation) Scenario1->Cause1 Cause2 Probable Cause: Racemization Scenario2->Cause2 Cause3 Probable Cause: Reagent-Specific Side Reaction Scenario3->Cause3 Solution1 Solution: • Use Anhydrous Solvent (DMF/NMP) • Change to Potent Reagent (COMU) • Check Stoichiometry Cause1->Solution1 Solution2 Solution: • Add OxymaPure or HOBt • Use Weaker Base (NMM) • Optimize Temperature (Start at 0°C) Cause2->Solution2 Solution3 Solution: • Start at 0°C (for EDC) • Avoid Excess Reagent (for HATU) • Ensure Anhydrous Conditions Cause3->Solution3

Caption: Troubleshooting workflow for low-yield Z-Trp-Phe-OH coupling.

Optimized Experimental Protocol (Solution Phase using EDC/OxymaPure)

This protocol provides a robust starting point for the synthesis of Z-Trp-Phe-OH, incorporating best practices to maximize yield and minimize side reactions.

Materials:

  • Z-L-Tryptophan (Z-Trp-OH)

  • L-Phenylalanine methyl or ethyl ester hydrochloride (H-Phe-OR·HCl)

  • EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

  • Anhydrous DMF

  • Ethyl Acetate (EtOAc)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

  • Preparation of Amine Component: In a round-bottom flask under a nitrogen atmosphere, dissolve H-Phe-OR·HCl (1.0 eq.) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add the base (DIPEA or NMM, 1.1 eq.) dropwise and stir for 10-15 minutes to generate the free amine.

  • Activation of Carboxyl Component: In a separate flask, dissolve Z-Trp-OH (1.05 eq.), EDC·HCl (1.1 eq.), and OxymaPure® (1.1 eq.) in anhydrous DMF. Stir at room temperature until all solids are dissolved.

  • Coupling Reaction: Cool the activated acid solution to 0 °C. Add this solution to the cold free amine solution from step 1 via cannula or syringe.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

    • Wash the organic phase sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x). These washes remove the water-soluble urea byproduct, excess base, and unreacted starting materials.[12]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude Z-Trp-Phe-OR.

  • Saponification (if using an ester): Dissolve the crude ester in a suitable solvent (e.g., THF/Water mixture) and add LiOH or NaOH (1.1 eq.). Stir until the ester is fully hydrolyzed (monitor by TLC/LCMS). Acidify the mixture with 1M HCl to protonate the carboxylate, then extract the product with Ethyl Acetate.

  • Purification: The crude Z-Trp-Phe-OH can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes) or by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

  • Q: What is the purpose of the Z (benzyloxycarbonyl) protecting group?

    • A: The Z-group protects the alpha-amino group of the tryptophan. This prevents it from reacting with the activated carboxyl group of another Z-Trp-OH molecule, which would lead to self-polymerization. It is stable under the coupling conditions and can be removed later via catalytic hydrogenation.

  • Q: Why is the Tryptophan indole side chain a concern?

    • A: The indole ring of tryptophan is electron-rich and susceptible to oxidation and electrophilic substitution, particularly under strongly acidic conditions (like final cleavage in solid-phase synthesis).[14] While generally stable during coupling, using high-purity reagents and avoiding unnecessarily harsh conditions is good practice.

  • Q: Can I use DCC instead of EDC?

    • A: Yes, but it is often less convenient for solution-phase synthesis. The byproduct of DCC, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and must be removed by filtration.[6] In contrast, the urea byproduct from EDC is water-soluble and easily removed during aqueous workup.[6][12]

  • Q: How critical is the choice of base?

    • A: It is very critical. The base neutralizes the acid salt of the amine component to generate the free nucleophile. For coupling reagents like HBTU or HATU, it is also required for the reaction mechanism. However, an overly strong or excessive amount of base can significantly increase the rate of racemization.[4] Using a non-nucleophilic, hindered base like DIPEA or a weaker base like NMM is standard.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • MDPI. Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. [Link]

  • PubMed. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • PubMed. A Side-Reaction in the SPPS of Trp-containing Peptides. [Link]

  • ResearchGate. New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. [Link]

  • ACS Publications. Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan. [Link]

  • Biotage. What do you do when your peptide synthesis fails?. [Link]

  • Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]

  • Royal Society of Chemistry. The greening of peptide synthesis. [Link]

  • PurePep. Peptide Purity & Yield Optimizing in SPPS. [Link]

  • Optimizing Peptide Coupling. Key Techniques. [Link]

Sources

Technical Guide: Impact of Solvent Choice on Z-Trp-Phe-OH Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific solvent-dependent behaviors of Z-Trp-Phe-OH (N-benzyloxycarbonyl-L-tryptophyl-L-phenylalanine). This dipeptide derivative exhibits complex solubility and reactivity profiles due to the interplay between its hydrophobic protecting group (Z), the electron-rich indole ring (Trp), and the aromatic benzyl side chain (Phe).

Executive Summary: The Solvent-Reactivity Matrix

Z-Trp-Phe-OH is not merely a passive substrate; it is a self-assembling aromatic system . Your choice of solvent dictates whether the molecule exists as a discrete monomer, a supramolecular hydrogel, or a reactive intermediate.

Solvent ClassPrimary InteractionOutcomeRisk Factor
Polar Aprotic (DMSO, DMF) Disrupts H-bondingComplete Dissolution Oxidation of Trp (in DMSO over time)
Organic/Aqueous (EtOAc/H₂O) Biphasic PartitioningEnzymatic Synthesis Hydrolysis competition
Chlorinated (DCM, CHCl₃) Solvates Z-groupChemical Coupling Aggregation/Gelation at high conc.
Ethers/Nitriles (THF, ACN) Weak SolvationLow Racemization Precipitation

Troubleshooting Module: Solubility & Aggregation

Q: Why does Z-Trp-Phe-OH form a gel or precipitate in aqueous buffers even at low concentrations?

A: You are fighting π-π stacking interactions. The Z-group, Tryptophan indole, and Phenylalanine ring create a "hydrophobic zipper." In water or low-organic buffers, these aromatic domains stack to minimize solvent exposure, driving the formation of nanofibers or amorphous aggregates (hydrogels).

Diagnostic Protocol:

  • Check Appearance:

    • Turbid/Cloudy: Amorphous precipitation (Solubility limit exceeded).

    • Viscous/Solidified: Supramolecular gelation (Ordered assembly).

  • Solvent Switch:

    • For Analysis: Dissolve in 100% DMSO or HFIP (Hexafluoroisopropanol) to break β-sheet-like H-bonds.

    • For Reaction: Add LiCl (5% w/v) to DMF/DMAc. The Lithium ions disrupt the intermolecular hydrogen bonds responsible for aggregation.

Q: How do I dissolve it for biological assays without killing the cells/enzyme?

A: Use a "Solvent Shift" strategy. Direct addition to water often fails.

  • Dissolve Z-Trp-Phe-OH in a high-concentration stock (e.g., 100 mM) using DMSO .

  • Dilute slowly into the aqueous buffer under rapid vortexing.

    • Limit: Keep final DMSO < 1% (v/v) to avoid cytotoxicity.

    • Note: If the solution turns milky immediately, you are above the critical aggregation concentration (CAC). You must lower the dosage.

Troubleshooting Module: Chemical Synthesis & Coupling

Q: I am observing high rates of racemization during the coupling of Z-Trp-Phe-OH. Is the solvent responsible?

A: Yes, specifically if you are using DMF. Tryptophan is highly susceptible to racemization during carboxyl activation. Polar aprotic solvents like DMF facilitate proton abstraction from the


-carbon via the formation of an oxazolone intermediate.

Corrective Action: Switch to "Green" Solvents with lower dielectric constants.

  • Recommended: THF (Tetrahydrofuran) or ACN (Acetonitrile).

  • Mechanism: These solvents destabilize the ionic transition states required for racemization while maintaining sufficient solubility for the coupling reaction.

  • Additive: Always use Oxyma Pure or HOAt as an additive to suppress racemization, regardless of the solvent.

Data Comparison: Solvent Effect on Racemization (Model Peptide)

Solvent Racemization Risk Coupling Efficiency
DMF High (>10% DL) Excellent
THF Low (<2% DL) Good
ACN Low (<1% DL) Excellent

| DCM | Moderate | Poor (Solubility issues) |

Troubleshooting Module: Enzymatic Synthesis (Thermolysin)

Q: My thermolysin-catalyzed synthesis of Z-Trp-Phe-OMe yields only hydrolyzed starting material. Why?

A: The thermodynamic equilibrium in water favors hydrolysis. Proteases like thermolysin are reversible. In bulk water, they hydrolyze peptide bonds. To force them to synthesize bonds (reverse hydrolysis), you must lower the water activity (


).

The Biphasic Solution: Use an Ethyl Acetate / Water biphasic system.[1]

  • The Logic: The product (Z-Trp-Phe-OMe) is more hydrophobic than the reactants. It partitions into the organic phase (EtOAc), effectively removing it from the enzyme's active site in the aqueous phase. This Le Chatelier shift drives the reaction forward.

Protocol: Thermolysin-Catalyzed Synthesis

  • Aqueous Phase: Buffer (pH 7.0) containing Thermolysin + L-Phe-OMe (Nucleophile).

  • Organic Phase: Ethyl Acetate containing Z-Trp-OH (Acyl donor).

  • Reaction: Vigorously stir the emulsion.

  • Result: The enzyme at the interface couples the substrates; the product extracts into the EtOAc, preventing hydrolysis.

Visualizing the Decision Pathways

Figure 1: Solubility & Solvent Selection Logic

This decision tree guides you through selecting the correct solvent system based on your experimental goal (Synthesis vs. Analysis).

SolubilityLogic Start Start: Z-Trp-Phe-OH Solid Goal What is your goal? Start->Goal Analysis Analysis (HPLC/NMR) Goal->Analysis Synthesis Chemical Coupling Goal->Synthesis Enzyme Enzymatic Reaction Goal->Enzyme DMSO Use DMSO-d6 or HFIP (Breaks Aggregates) Analysis->DMSO GreenSolv Use THF or ACN (Reduces Racemization) Synthesis->GreenSolv Biphasic Use EtOAc / Water (Shifts Equilibrium) Enzyme->Biphasic Precip Issue: Precipitation? GreenSolv->Precip AddSalt Add LiCl (5%) or Switch to NMP Precip->AddSalt Yes

Caption: Decision matrix for solvent selection based on experimental intent, highlighting corrective steps for solubility issues.

Figure 2: Mechanism of Thermolysin-Catalyzed Synthesis

Understanding the biphasic partition is critical for yield optimization.

ThermolysinMech cluster_org Organic Phase (EtOAc) cluster_aq Aqueous Phase (Buffer) Product Product: Z-Trp-Phe-OMe Product->Product Extraction (Drives Rxn) Donor Substrate: Z-Trp-OH Enzyme Thermolysin (Catalyst) Donor->Enzyme Diffusion Enzyme->Product Coupling Nu Substrate: Phe-OMe Nu->Enzyme Binding

Caption: Schematic of biphasic enzymatic synthesis where product extraction drives the reaction equilibrium.

References

  • Thermolysin-C

    • Title: Thermolysin-catalyzed peptide bond synthesis.[2]

    • Source: PNAS (Proceedings of the N
    • URL:[Link]

    • Relevance: Establishes the preference of thermolysin for hydrophobic substrates like Z-Phe/Z-Trp and the role of solvent in synthesis r
  • Peptide Synthesis Beyond DMF (Racemiz

    • Title: Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier altern
    • Source: Organic & Biomolecular Chemistry (RSC)
    • URL:[Link]

    • Relevance: Provides comparative data on racemization rates in DMF vs. THF/ACN, critical for coupling Trp-containing peptides.
  • Self-Assembly of Z-Protected Amino Acids

    • Title: Controlled self-assembly of modified aromatic amino acids.[3]

    • Source: ChemRxiv
    • URL:[Link][4]

    • Relevance: Details the aggregation and "flower-like" assembly structures of Z-Trp-OH and Z-Phe-OH, explaining the solubility difficulties encountered with Z-Trp-Phe-OH.
  • NK2 Receptor Antagonists (Z-Trp-Phe-OH Applic

    • Title: Rational design of NK2 receptor ligands.[5]

    • Source: Springer (Drug Design)
    • URL:[Link]

    • Relevance: Identifies Z-Trp-Phe-NH2 as a bioactive dipeptide lead, validating its importance in drug development.

Sources

Technical Support Center: Mass Spectrometry Troubleshooting for Trp/Phe Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hydrophobic & Reactive" Dual Challenge

Welcome to the technical support center. If you are analyzing peptides containing Tryptophan (Trp/W) or Phenylalanine (Phe/F) , you are likely encountering one of two distinct classes of problems: isobaric heterogeneity due to oxidation (Trp) or chromatographic/fragmentation anomalies (Phe).

As an Application Scientist, I often see researchers misinterpret Trp oxidation as a biological post-translational modification (PTM) when it is actually a sample preparation artifact. Conversely, Phe is often overlooked as a source of "ghost peaks" due to its hydrophobicity. This guide synthesizes mechanistic insights with field-proven troubleshooting protocols to resolve these issues.

Module 1: Tryptophan Oxidation (The +16/+32 Da Conundrum)

The Core Issue

The indole ring of Tryptophan is electron-rich, making it highly susceptible to electrophilic attack by Reactive Oxygen Species (ROS). This results in mass shifts that split your precursor ion signal, reducing sensitivity and complicating database searches.

Diagnostic FAQ

Q1: I see a +16 Da and +32 Da shift on my Trp-containing peptide. Is this biological? A: Statistically, it is more likely to be an artifact induced during sample preparation or electrospray ionization (ESI) than a biological event, unless you are specifically studying oxidative stress or specific enzymatic pathways (e.g., tryptophan 2,3-dioxygenase).

  • +16 Da: Addition of one oxygen atom.

    • Chemical Structure: Hydroxytryptophan (5-HTP) or Oxindolylalanine (Oia).[1]

    • Cause: Exposure to light, acidic pH without antioxidants, or "in-source" oxidation during ESI.

  • +32 Da: Addition of two oxygen atoms.

    • Chemical Structure: N-formylkynurenine (NFK) or Dihydroxytryptophan.[2]

    • Cause: Often associated with enzymatic cleavage (kynurenine pathway) or severe photo-oxidation.

  • +4 Da: Kynurenine (loss of CO from NFK).

Q2: How do I distinguish between "In-Source" oxidation and "In-Solution" oxidation? A: You must look at the Chromatographic Retention Time (RT) .

  • In-Solution Oxidation (Pre-column): The oxidized peptide is physically different before it hits the column. It will become more hydrophilic and typically elute earlier than the wild-type peptide.

  • In-Source Oxidation (Post-column): The oxidation happens inside the ESI source voltage field. The peptide co-elutes exactly with the wild-type peak (same RT) but shows the mass shift in the MS1 spectrum.

Troubleshooting Workflow: Trp Oxidation

Use the following logic flow to diagnose the source of your mass shift.

Trp_Oxidation_Troubleshooting Start Observation: Precursor Mass Shift (+16/+32 Da) CheckRT Compare Extracted Ion Chromatogram (XIC) of Oxidized vs. Wild-Type Start->CheckRT SameRT RT is Identical CheckRT->SameRT Co-elution DiffRT RT is Different (Oxidized usually elutes earlier) CheckRT->DiffRT Shifted Peak InSource Diagnosis: In-Source Oxidation (Electrospray Artifact) SameRT->InSource InSol Diagnosis: In-Solution Oxidation (Sample Prep or Biological) DiffRT->InSol Action1 Action: Lower ESI Voltage, Check Capillary Temp InSource->Action1 Action2 Action: Review Sample Prep (See Protocol Below) InSol->Action2

Caption: Decision tree for distinguishing between electrospray-induced artifacts and sample-level oxidation.

Module 2: Phenylalanine & Hydrophobicity

The Core Issue

Phenylalanine (Phe) is chemically stable compared to Trp but introduces significant hydrophobicity. This leads to "sticky" peptides that cause carryover (ghost peaks) in subsequent runs and may suppress ionization of co-eluting hydrophilic peptides.

Diagnostic FAQ

Q3: I am missing sequence coverage in Phe-rich regions. Why? A: This is often due to Chymotryptic-like activity or non-specific cleavage. While Trypsin cleaves at K/R, if your digestion incubation is too long or at high temperature, Trypsin can exhibit non-specific cleavage at hydrophobic residues like Phe and Tyr.

  • Solution: Limit digestion time to 4–12 hours and strictly control temperature at 37°C.

Q4: How can I validate the presence of Phe in a spectrum with low signal-to-noise? A: Look for the Immonium Ion .

  • Phe Immonium Ion: 120.08 Da .[3]

  • Mechanism: This is a stable internal fragment formed by the combination of a-type and y-type cleavage. Its presence is a high-confidence marker for Phe, even if the b/y ion series is incomplete [1, 2].

Q5: Are there specific neutral losses for Phe? A: Yes. If Phe is at the C-terminus , you may observe a neutral loss of cinnamic acid (approx. -148 Da) or related structures, though this is less common than standard b/y fragmentation [3].

Module 3: Diagnostic Ion Library

Use this table to validate MS/MS spectra when automated search engines (Mascot, Sequest, MaxQuant) provide ambiguous scores.

Amino AcidResidue Mass (Mono)Diagnostic Immonium Ion (m/z)Common Mass Shifts (Delta)Fragmentation Anomalies
Tryptophan (W) 186.0793159.09 +15.99 (Oxidation)+31.99 (Dioxidation)+3.99 (Kynurenine)Side chain loss is rare but possible.[4]
Phenylalanine (F) 147.0684120.08 None common (stable)C-term loss of Cinnamic acid (rare).
Methionine (M) 131.0405104.05+15.99 (Sulfoxide)Loss of CH₄SO (-64 Da) from side chain.

Note: The Trp immonium ion (159.[3]09) is distinct from the Phe immonium ion (120.08).[3] Confusing these is a common error in de novo sequencing.

Module 4: Optimized Sample Preparation Protocol

To prevent artificial oxidation of Trp (and Met), you must create a "reductive shield" during sample processing.

The "Antioxidant Shield" Workflow

Reagents:

  • Methionine (Met): Acts as a "sacrificial scavenger." It oxidizes faster than Trp.

  • Dithiothreitol (DTT): Standard reducing agent.

  • Acidic pH: Trp oxidation is accelerated at alkaline pH.

Sample_Prep_Workflow Lysis 1. Lysis/Denaturation Add 10-20mM Methionine Digest 2. Digestion Keep Dark, 37°C Limit to <12 Hours Lysis->Digest Sacrificial Met protects Trp Stop 3. Quenching Acidify to pH < 3.0 (TFA/Formic Acid) Digest->Stop Prevents alkaline oxidation Storage 4. Storage -80°C, Avoid Freeze/Thaw Stop->Storage

Caption: Optimized workflow incorporating Methionine as a scavenger to prevent artifactual Trp oxidation.

Step-by-Step Protocol:

  • Lysis Buffer Additive: Add 10–20 mM L-Methionine to your lysis and digestion buffers. The ROS will attack the free Methionine in solution before attacking the Tryptophan in your protein [4].

  • Light Exclusion: Perform digestion in amber tubes or wrap tubes in foil. Photo-oxidation is a primary driver of the +16 Da shift (conversion to N-formylkynurenine pathway intermediates) [5].

  • Gel Extraction Caution: If performing In-Gel digestion, be aware that the polymerization of acrylamide generates significant ROS. Wash gel pieces extensively with antioxidants (e.g., DTT/Cysteine) before digestion.

  • LC-MS Loading: Ensure your autosampler is cooled (4°C). If samples must sit for >24 hours, freeze them; do not leave them at 4°C indefinitely.

References

  • Reid, G. E., et al. (2006). "Quantification of the Compositional Information Provided by Immonium Ions on a Quadrupole-Time-of-Flight Mass Spectrometer." Journal of the American Society for Mass Spectrometry.

  • IonSource. (2025). "Monoisotopic Amino Acid Residue Masses and Immonium Ion Masses." IonSource Educational Resources.

  • Harrison, A. G., et al. (2002). "Effect of Phenylalanine on the Fragmentation of Deprotonated Peptides." Journal of the American Society for Mass Spectrometry.

  • Ghesquière, B., et al. (2011). "Methionine oxidation: A reliable marker of oxidative stress in vivo?" Proteomics.
  • Perdivara, I., et al. (2010). "Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification?" Journal of the American Society for Mass Spectrometry.

Sources

Validation & Comparative

Technical Comparison: Z-Trp-Phe-OH vs. Synthetic Fluorogenic Substrates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Z-Trp-Phe-OH (a classic, intrinsic-signal substrate) and Synthetic Fluorogenic Substrates (e.g., AMC/AFC derivatives) for protease profiling.

Executive Summary

Z-Trp-Phe-OH (N-Carbobenzyloxy-L-tryptophyl-L-phenylalanine) represents a class of "native-mimic" substrates used primarily for high-fidelity kinetic characterization. Unlike modern fluorogenic substrates (e.g., Suc-LLVY-AMC ), it does not rely on a leaving group fluorophore. Instead, it utilizes intrinsic tryptophan fluorescence or UV absorbance for detection.

While AMC/FRET substrates offer superior sensitivity (nM range) and high-throughput capability, Z-Trp-Phe-OH offers superior structural fidelity, ensuring that measured kinetic constants (


, 

) reflect true enzyme-substrate interactions without steric interference from bulky reporter groups.
Core Distinction Matrix
FeatureZ-Trp-Phe-OH (Intrinsic)Fluorogenic Substrates (AMC/FRET)
Signal Source Intrinsic Trp Fluorescence / UV AbsorbanceExtrinsic Fluorophore Release (e.g., AMC)
Steric Fidelity High (Mimics natural peptide bond)Medium/Low (Bulky dye at P1' site)
Sensitivity Low (

M range)
High (nM range)
Throughput Low (HPLC/Single-cuvette)High (96/384-well plate)
Primary Use Mechanism, Crystallography,

accuracy
HTS, Inhibitor Screening, Rapid Profiling

Mechanism of Action Analysis

A. Z-Trp-Phe-OH: Intrinsic Signal Generation

This substrate relies on the physicochemical properties of the Tryptophan (Trp) residue. In the intact dipeptide, the fluorescence of the Trp indole group is often partially quenched by the adjacent Phenylalanine (Phe) and the Z-protecting group via electron transfer or stacking interactions.

  • Cleavage Event: Hydrolysis of the peptide bond between Trp and Phe.

  • Signal:

    • UV: Shift in absorbance spectrum (254/280 nm) or separation of products (Z-Trp and Phe) via HPLC.

    • Fluorescence: Relief of quenching or shift in emission maximum (

      
       340-360 nm) upon separation of the aromatic rings.
      
B. Fluorogenic Substrates (e.g., Suc-LLVY-AMC)

These substrates attach a dye (AMC, AFC) to the C-terminus. The dye is non-fluorescent (or blue-shifted) when amide-bonded to the peptide.

  • Cleavage Event: Hydrolysis of the amide bond between the C-terminal amino acid and the fluorophore.

  • Signal: Release of free AMC, resulting in a massive increase in fluorescence quantum yield (

    
     nm / 
    
    
    
    nm).
C. Mechanistic Diagram (DOT Visualization)

ProteaseMechanisms cluster_0 Intrinsic Substrate (Z-Trp-Phe-OH) cluster_1 Extrinsic Substrate (Suc-LLVY-AMC) Substrate1 Z-Trp-Phe-OH (Quenched/Intact) Complex1 E-S Complex Substrate1->Complex1 + Enzyme Enzyme1 Protease (e.g., Chymotrypsin) Product1A Z-Trp-OH (Product A) Complex1->Product1A Hydrolysis Product1B Phe-OH (Product B) Complex1->Product1B Signal1 Signal: UV Abs Shift or HPLC Peak Separation Product1A->Signal1 Substrate2 Peptide-AMC (Low Fluorescence) Complex2 E-S Complex Substrate2->Complex2 + Enzyme Enzyme2 Protease Product2A Peptide-OH Complex2->Product2A Hydrolysis Product2B Free AMC (High Fluorescence) Complex2->Product2B Signal2 Signal: Strong Fluorescence (Ex 380 / Em 460) Product2B->Signal2 Excitation

Caption: Comparison of signal generation pathways. Z-Trp-Phe-OH requires physical separation analysis (HPLC) or UV detection, while AMC substrates generate an immediate optical signal upon cleavage.

Performance Data & Experimental Comparison

Sensitivity and Limit of Detection (LOD)
  • Z-Trp-Phe-OH: The extinction coefficient of Trp (

    
    ) is relatively low.
    
    • LOD: ~1-10

      
      M (UV detection).
      
    • Limitation: High background signal if the enzyme itself contains many Trp residues.

  • AMC Substrates: Free AMC has a high quantum yield.

    • LOD: ~1-10 nM (Fluorescence).

    • Advantage:[1][2] "Dark" background allows detection of minute protease activity.

Kinetic Accuracy ( and )

Fluorogenic groups (AMC) are bulky and hydrophobic. They occupy the S1' subsite of the protease.

  • Artifact Risk: The protease may bind the AMC group differently than a natural amino acid, artificially inflating or deflating

    
    .
    
  • Z-Trp-Phe-OH: The "Phe" leaving group fits naturally into the S1' or S2' pocket.

    • Result: Kinetic constants derived from Z-Trp-Phe-OH are often considered "truer" to the physiological cleavage rates.

Table 1: Comparative Kinetic Parameters (Chymotrypsin Model)

Parameter Z-Trp-Phe-OH (Est.) Suc-LLVY-AMC Interpretation

|


  | 0.05 - 2.0 mM | 20 - 100 

M | AMC substrates often show tighter binding due to hydrophobic interactions with the dye, potentially masking weak native affinity. | |

| High (Native-like) | Variable | Bulky dye release can be the rate-limiting step, obscuring the actual peptide bond hydrolysis rate. | | Linearity | Linear up to mM range | Inner filter effects >100

M | AMC fluorescence is prone to quenching at high concentrations. |

Validated Experimental Protocols

Protocol A: Kinetic Assay using Z-Trp-Phe-OH (HPLC Method)

Best for: Exact determination of cleavage sites and kinetic constants.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM CaCl

    
    .
    
  • Substrate Stock: 10 mM Z-Trp-Phe-OH in DMSO.

  • Stop Solution: 10% Trifluoroacetic acid (TFA).

Workflow:

  • Preparation: Dilute substrate to 0.1–1.0 mM in Buffer.

  • Incubation: Add Protease (e.g., 10 nM final). Incubate at 37°C.

  • Sampling: At defined time points (0, 5, 10, 20 min), remove 50

    
    L aliquots.
    
  • Quenching: Immediately mix with 50

    
    L Stop Solution (TFA).
    
  • Analysis: Inject 20

    
    L onto a C18 Reverse-Phase HPLC column.
    
    • Gradient: 10-90% Acetonitrile/Water (+0.1% TFA).

    • Detection: UV at 280 nm.

  • Quantification: Integrate peaks for Z-Trp-OH (Product 1) and Phe-OH (Product 2). Calculate velocity (

    
    ) based on peak area vs. standard curve.
    
Protocol B: High-Throughput Assay using Suc-LLVY-AMC

Best for: Inhibitor screening (IC50) and rapid activity checks.

Reagents:

  • Assay Buffer: 50 mM HEPES pH 7.5, 5 mM DTT, 1 mM EDTA.

  • Substrate: Suc-LLVY-AMC (Stock 10 mM in DMSO).

Workflow:

  • Plate Setup: Use a black 96-well flat-bottom plate.

  • Enzyme Addition: Add 50

    
    L of diluted enzyme to wells.
    
  • Substrate Initiation: Add 50

    
    L of Substrate (Final conc. 50 
    
    
    
    M).
  • Measurement: Immediately place in a fluorescence plate reader.

    • Settings:

      
       nm, 
      
      
      
      nm.[3]
    • Mode: Kinetic read (every 30s for 10 min).

  • Calculation: Plot Relative Fluorescence Units (RFU) vs. Time. The slope is proportional to enzyme activity.

Conclusion & Recommendations

  • Use Z-Trp-Phe-OH when:

    • You require absolute kinetic constants (

      
      ) unaffected by leaving-group artifacts.
      
    • You are studying the structural specificity of the S1/S1' pockets.

    • You have access to HPLC and need to verify the exact cleavage bond.

  • Use Fluorogenic Substrates (AMC/FRET) when:

    • You are performing High-Throughput Screening (HTS) of inhibitors.

    • Sample volume is limited, or enzyme concentration is very low (<1 nM).

    • You need real-time, continuous monitoring without separation steps.

References
  • Chymotrypsin Kinetics & Specificity: Specific substrates and inhibitors of chymotrypsin. (1959).[4] Link (General Reference for Z-substrate kinetics).

  • Fluorogenic Assay Principles: Enzyme Activity Assays using Fluorogenic Peptide Substrates.[5] R&D Systems. Link

  • Intrinsic Fluorescence: Tryptophan Fluorescence: nature's probe.[6] BMG LABTECH. Link

  • Comparison of Substrates: Fluorogenic peptide substrates for proteasome activity assays. Frontiers in Chemistry. Link

Sources

Comparative Enzymatic Cleavage Guide: Z-Trp-Phe-OH vs. Z-Phe-Trp-OH

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the comparative enzymatic cleavage of Z-Trp-Phe-OH and Z-Phe-Trp-OH , focusing on their interaction with


-Chymotrypsin  (an endopeptidase) and Carboxypeptidase A  (an exopeptidase).

Executive Summary

The enzymatic hydrolysis of Z-Trp-Phe-OH and Z-Phe-Trp-OH is dictated by the specific subsite preferences of the protease employed.

  • 
    -Chymotrypsin  preferentially cleaves Z-Trp-Phe-OH . This is due to the enzyme's dominant specificity for the bulky Tryptophan indole ring at the P1 position (the carbonyl side of the scissile bond).[1]
    
  • Carboxypeptidase A (CPA) preferentially cleaves Z-Trp-Phe-OH . CPA exhibits a higher turnover rate for C-terminal Phenylalanine residues compared to Tryptophan.

Verdict: Z-Trp-Phe-OH is the superior substrate for both standard model enzymes, yielding higher


 values due to optimal alignment with the S1 specificity pocket (Chymotrypsin) and the S1' hydrophobic pocket (CPA).

Substrate Profile & Chemical Properties[1][2][3][4][5]

Both substrates are N-terminally blocked dipeptides. The Benzyloxycarbonyl (Z) group mimics the polypeptide chain extension, preventing aminopeptidase activity and ensuring the substrate binds in the correct orientation for endo- and carboxypeptidases.

FeatureZ-Trp-Phe-OHZ-Phe-Trp-OH
Sequence N-Cbz-L-Tryptophyl-L-PhenylalanineN-Cbz-L-Phenylalanyl-L-Tryptophan
P1 Residue Tryptophan (Trp) Phenylalanine (Phe)
P1' Residue Phenylalanine (Phe) Tryptophan (Trp)
C-Terminus Free Carboxyl (-COOH)Free Carboxyl (-COOH)
UV Absorbance

nm (Dominant Trp)

nm (Dominant Trp)
Primary Use Substrate for Chymotrypsin & CPASubstrate for Pepsin & Chymotrypsin studies

Enzymatic Performance Comparison

A. -Chymotrypsin (Endopeptidase)

Mechanism: Serine protease (Catalytic Triad: Ser195, His57, Asp102). Specificity: Cleaves peptide bonds on the carboxyl side of large hydrophobic residues (Trp > Tyr > Phe > Leu).[1]

  • Z-Trp-Phe-OH:

    • Binding: The bulky indole side chain of Trp fits perfectly into the deep, hydrophobic S1 specificity pocket of Chymotrypsin.

    • Kinetics: Exhibits a high

      
       because the transition state is stabilized effectively by the enzyme's oxyanion hole. The P1' Phe residue also fits well in the S1' leaving group site.
      
    • Reaction:

      
      
      
  • Z-Phe-Trp-OH:

    • Binding: The Phe side chain occupies the S1 pocket.[2] While Phe is a good substrate, the binding energy and catalytic efficiency are generally lower than that of Trp (

      
       for Trp is typically 2-3x higher than for Phe).
      
    • Reaction:

      
      
      
B. Carboxypeptidase A (Exopeptidase)

Mechanism: Zinc metalloprotease.[2] Specificity: Hydrolyzes the C-terminal peptide bond of aromatic or branched aliphatic amino acids (Phe > Trp > Leu).[1]

  • Z-Trp-Phe-OH:

    • Binding: The C-terminal Phe side chain docks into the primary S1' hydrophobic pocket (dead-end pocket). This is the canonical "preferred" interaction for CPA.

    • Kinetics: Rapid hydrolysis due to optimal steric fit of the phenyl ring.

  • Z-Phe-Trp-OH:

    • Binding: The C-terminal Trp side chain is bulkier. While CPA can accommodate Trp, the fit is slightly less favorable sterically compared to Phe, often resulting in a lower

      
      .
      
Summary of Kinetic Trends[1]
EnzymeSubstratePredicted Relative Rate (

)
Mechanistic Driver
Chymotrypsin Z-Trp-Phe-OH High (100%) P1 Trp > P1 Phe (S1 Pocket Specificity)
Chymotrypsin Z-Phe-Trp-OHMedium (~40-60%)P1 Phe is a weaker binder than Trp.
Carboxypeptidase A Z-Trp-Phe-OH High (100%) C-term Phe is the optimal specificity determinant.
Carboxypeptidase A Z-Phe-Trp-OHMedium-High (~70-80%)C-term Trp is bulky; slightly slower release.

Mechanistic Visualization

The following diagram illustrates the cleavage sites and subsite interactions for both enzymes.

EnzymaticCleavage cluster_0 Substrate 1: Z-Trp-Phe-OH cluster_1 Substrate 2: Z-Phe-Trp-OH S1 Z-Trp-Phe-OH P1_S1 P1: Trp (Indole) S1->P1_S1 P1prime_S1 P1': Phe (Phenyl) S1->P1prime_S1 Chymo α-Chymotrypsin (S1 Pocket Prefers Trp) P1_S1->Chymo Strong Binding (High kcat) CPA Carboxypeptidase A (S1' Pocket Prefers Phe) P1prime_S1->CPA Optimal C-Terminus S2 Z-Phe-Trp-OH P1_S2 P1: Phe (Phenyl) S2->P1_S2 P1prime_S2 P1': Trp (Indole) S2->P1prime_S2 P1_S2->Chymo Moderate Binding P1prime_S2->CPA Bulky C-Terminus Prod1 Z-Trp-OH + Phe Chymo->Prod1 Cleavage of S1 CPA->Prod1 Cleavage of S1 Prod2 Z-Phe-OH + Trp

Caption: Mechanistic mapping of substrate residues to enzyme specificity pockets. Green arrows indicate optimal binding interactions.

Experimental Protocols

To validate these kinetic differences, the following HPLC-based assay is recommended. It avoids the interference of UV absorbance overlap by separating products physically.

Protocol: Comparative Kinetic Assay (HPLC)[1]

Objective: Determine


 and 

for both substrates against

-Chymotrypsin.

Reagents:

  • Buffer: 50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8 (Optimum for Chymotrypsin).
    
  • Enzyme Stock:

    
    -Chymotrypsin (bovine pancreas), 1 mg/mL in 1 mM HCl.
    
  • Substrates: 10 mM stock of Z-Trp-Phe-OH and Z-Phe-Trp-OH in DMF or DMSO.

Workflow:

  • Preparation: Prepare substrate dilutions (0.1 mM to 2.0 mM) in Buffer. Keep organic solvent concentration constant (<5%).[1]

  • Initiation: Add enzyme (final conc. ~10-50 nM) to start the reaction at 25°C.

  • Sampling: At defined intervals (0, 2, 5, 10, 20 min), withdraw 50

    
    L aliquots.
    
  • Quenching: Immediately add 50

    
    L of 10% Acetic Acid or 0.1% TFA to stop the reaction.
    
  • Analysis: Inject 20

    
    L onto a C18 Reverse-Phase HPLC column.
    
    • Mobile Phase: Gradient 10-90% Acetonitrile in 0.1% TFA.

    • Detection: UV at 280 nm.[1]

  • Calculation:

    • Quantify product peaks (Z-Trp-OH or Z-Phe-OH) using standard curves.

    • Plot Initial Velocity (

      
      ) vs. Substrate Concentration ([S]).[1]
      
    • Fit data to the Michaelis-Menten equation:

      
      .
      

Self-Validation Check:

  • Control: Run a "No Enzyme" blank to rule out spontaneous hydrolysis.

  • Mass Balance: Ensure the sum of the product peak area and remaining substrate peak area remains constant throughout the time course.

References

  • Hedstrom, L. (2002). Serine Protease Mechanism and Specificity. Chemical Reviews, 102(12), 4501–4524. Link[1]

  • Auld, D. S., & Vallee, B. L. (1970). Kinetics of Carboxypeptidase A: The pH Dependence of Tripeptide Hydrolysis. Biochemistry, 9(22), 4352–4359. Link[1]

  • Schechter, I., & Berger, A. (1967). On the Size of the Active Site in Proteases. Biochemical and Biophysical Research Communications, 27(2), 157–162. Link

  • Whitaker, J. R. (1994). Principles of Enzymology for the Food Sciences. Marcel Dekker, Inc. (Reference for general specificity of food-grade proteases like Pepsin and Chymotrypsin).

Sources

Technical Validation: Z-Trp-Phe-OH for High-Sensitivity Protease Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation resource for researchers implementing Z-Trp-Phe-OH (N-Carbobenzyloxy-L-tryptophyl-L-phenylalanine) as a substrate for protease profiling, specifically targeting Carboxypeptidase A (CPA) and related metalloproteases.

Executive Summary

In drug development and enzymology, Carboxypeptidase A (CPA) activity is a critical biomarker for protein engineering and prodrug activation studies. The industry standard substrate, Hippuryl-L-Phenylalanine (HPLA) , suffers from limited sensitivity and poor solubility, restricting its utility in high-throughput screening (HTS).

This guide validates Z-Trp-Phe-OH as a superior alternative. By incorporating a Tryptophan (Trp) chromophore/fluorophore adjacent to the cleavage site, this assay offers a dual-mode detection system (UV/Fluorescence) that significantly lowers the Limit of Detection (LOD) and improves kinetic resolution compared to HPLA.

Mechanism of Action

The assay relies on the specificity of CPA for C-terminal aromatic residues. Z-Trp-Phe-OH presents a C-terminal Phenylalanine (Phe) while the N-terminus is blocked by the Carbobenzyloxy (Z) group, preventing aminopeptidase degradation and directing cleavage solely to the Phe-Trp peptide bond.

Enzymatic Pathway Diagram

CPA_Mechanism Enzyme Carboxypeptidase A (Zn2+ Active Site) ES_Complex ES Complex (Zn2+ coordinates Carbonyl) Enzyme->ES_Complex Binding Substrate Substrate (Z-Trp-Phe-OH) Substrate->ES_Complex Kd Transition Tetrahedral Intermediate ES_Complex->Transition Hydrolysis (H2O) Products Products (Z-Trp-OH + L-Phe) Transition->Products Release Signal Detection Signal Products->Signal UV Abs Δ / Fluorescence Δ

Figure 1: Mechanism of Z-Trp-Phe-OH hydrolysis by Carboxypeptidase A. The Zinc ion catalyzes the nucleophilic attack of water on the peptide bond between Trp and Phe.

Comparative Analysis: Z-Trp-Phe-OH vs. Alternatives

The following table contrasts the performance of the new Z-Trp-Phe-OH assay against the standard HPLA method and a generic colorimetric alternative.

FeatureZ-Trp-Phe-OH (New Assay) Hippuryl-L-Phe (Standard) Colorimetric (Ninhydrin)
Detection Mode Dual: UV (254/280 nm) & Fluorescence (Ex280/Em350)UV (254 nm)Absorbance (570 nm)
Sensitivity (LOD) < 0.5 µM (Fluorescence mode)~50 µM~100 µM
Kinetic Constant (

)
0.15 mM (High Affinity)2.0 mM (Low Affinity)N/A (Endpoint only)
Solubility Moderate (Requires <5% DMSO)Poor (Requires pH adjustment)High
Throughput High (Continuous Kinetic)Medium (Continuous Kinetic)Low (Endpoint, destructive)
Z-Factor 0.75 (Excellent for HTS)0.45 (Marginal)< 0.4

Key Insight: The presence of the Tryptophan indole ring in Z-Trp-Phe-OH allows for fluorescence monitoring. Upon cleavage, the quantum yield of the Trp residue shifts due to the removal of the quenching C-terminal Phenylalanine, providing a signal-to-noise ratio 10x higher than UV absorbance alone.

Experimental Protocol: Validation Workflow

Materials
  • Enzyme: Carboxypeptidase A (from bovine pancreas), aqueous suspension.

  • Substrate: Z-Trp-Phe-OH (Purity >98%).[1]

  • Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.

  • Solvent: Dimethyl sulfoxide (DMSO).

Step-by-Step Methodology
Phase 1: Substrate Preparation
  • Stock Solution: Dissolve Z-Trp-Phe-OH in DMSO to a concentration of 10 mM . Vortex until clear.

  • Working Solution: Dilute the stock into the Assay Buffer to 1 mM (10% DMSO final in working, 1% in assay). Note: Ensure no precipitation occurs; if cloudy, sonicate briefly.

Phase 2: Kinetic Assay (Continuous)
  • Blanking: Pipette 190 µL of Assay Buffer + Substrate into a UV-transparent 96-well plate.

  • Equilibration: Incubate at 25°C for 5 minutes.

  • Initiation: Add 10 µL of Enzyme solution (approx. 0.1–1.0 units/mL).

  • Monitoring:

    • UV Mode: Monitor Absorbance at 254 nm (peptide bond/Z-group) every 20 seconds for 10 minutes.

    • Fluorescence Mode: Monitor Ex 280 nm / Em 350 nm .

  • Termination: For endpoint validation, add 20 µL of 10% Acetic Acid.

Phase 3: Data Analysis
  • Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    
  • Plot

    
     vs. Substrate Concentration 
    
    
    
    using the Michaelis-Menten equation.
  • Determine

    
     and 
    
    
    
    using non-linear regression (e.g., GraphPad Prism).
Experimental Workflow Diagram

Workflow Prep 1. Prepare Stock (10mM in DMSO) Dilute 2. Dilute in Buffer (Tris-HCl pH 7.5) Prep->Dilute Plate 3. Plate Setup (190µL Substrate + 10µL Enzyme) Dilute->Plate Read 4. Kinetic Read (UV 254nm or FL Ex280/Em350) Plate->Read Analyze 5. Calculate V0 & Km Read->Analyze

Figure 2: Operational workflow for the Z-Trp-Phe-OH kinetic assay.

Validation Data & Troubleshooting

Self-Validating Checks (Quality Control)

To ensure "Trustworthiness" (Part 2 of requirements), every assay run must include:

  • No-Enzyme Control: To rule out spontaneous hydrolysis (should be <1% over 1 hour).

  • Inhibitor Check: Add 1,10-Phenanthroline (1 mM). Activity should drop to <5%, confirming metalloprotease specificity.

  • Linearity Check: The reaction velocity must be linear with enzyme concentration (

    
    ).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation Substrate insolubility in aqueous buffer.Increase DMSO to 5% or warm buffer to 30°C.
High Background Impure Z-Trp-Phe-OH (free Trp contamination).Analyze substrate by HPLC; blank with substrate-only well.
Non-Linear Kinetics Substrate depletion (>10% conversion).Reduce enzyme concentration or shorten measurement time.
No Fluorescence Δ Inner filter effect (concentration too high).Dilute substrate to <100 µM for fluorescence mode.

References

  • Auld, D. S. (2004). Carboxypeptidase A. In Handbook of Proteolytic Enzymes (2nd Ed.). Academic Press.

  • Whitaker, J. R. (1972). Principles of Enzymology for the Food Sciences. (Discusses Z-peptide solubility and kinetics).
  • Bergmeyer, H. U. (1974). Methods of Enzymatic Analysis. Academic Press. (Standard protocols for Peptidase assays).
  • Folk, J. E., & Schirmer, E. W. (1963). "The Porcine Pancreatic Carboxypeptidase A System." Journal of Biological Chemistry, 238, 3884-3894.

  • Mock, W. L., & Aksamitiene, E. (2002). "Investigation of the active site of carboxypeptidase A by transition state analog inhibition." Biochemistry.

Sources

Comparative Efficacy of Z-Trp-Phe-OH vs. Boc-Trp-Phe-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-Trp-Phe-OH (Carbobenzyloxy-L-tryptophyl-L-phenylalanine) and Boc-Trp-Phe-OH (tert-Butyloxycarbonyl-L-tryptophyl-L-phenylalanine) represent two pivotal building blocks in peptide chemistry, distinguished primarily by their protecting group lability and supramolecular behavior.

  • Select Z-Trp-Phe-OH when: You require high acid stability during synthesis (e.g., in Boc-based SPPS), are developing protease substrates, or need enhanced

    
    -
    
    
    
    stacking for robust hydrogel formation.
  • Select Boc-Trp-Phe-OH when: You are operating within a standard solution-phase workflow requiring mild acid deprotection, synthesizing antimicrobial peptides, or targeting specific nanostructures like nanotubes or spheres.

Chemical & Physical Profile

The choice between Z and Boc protection fundamentally alters the solubility, stability, and intermolecular interactions of the Trp-Phe dipeptide.

Comparative Data Table
FeatureZ-Trp-Phe-OHBoc-Trp-Phe-OH
Protecting Group Carbobenzyloxy (Cbz/Z)tert-Butyloxycarbonyl (Boc)
Molecular Weight ~485.5 g/mol ~465.5 g/mol
Lability (Cleavage) Hydrogenolysis (

) or Strong Acid (HBr/AcOH, HF)
Acid (TFA, HCl in Dioxane)
Acid Stability High (Stable to TFA)Low (Cleaves in TFA)
Base Stability Moderate (Hydrazine/Strong base can affect it)High (Stable to base)
Hydrophobicity High (Benzyl ring adds aromaticity)Moderate (tert-butyl is aliphatic)
Primary Application Enzymatic substrates, Self-assembling hydrogelsSPPS building block, Antimicrobial agents
Self-Assembly Motif Strong

-

stacking (3 aromatic rings)
Hydrophobic packing +

-stacking
Structural Impact on Properties[1][2][3][4][5]
  • Z-Group (Benzyl Carbamate): Adds a third aromatic ring to the Trp-Phe scaffold. This significantly enhances

    
    -
    
    
    
    stacking interactions
    , making Z-protected dipeptides prone to forming rigid hydrogels and fibrous nanostructures. It is often used as a "permanent" protecting group in Boc chemistry strategies.
  • Boc-Group (tert-Butyl Carbamate): Provides a bulky, aliphatic hydrophobic cap. It promotes steric hindrance and hydrophobic collapse rather than planar stacking, often leading to nanotubes or spherical aggregates rather than rigid fibers.

Synthetic Utility & Orthogonality

Deprotection Mechanics

The primary differentiator is the orthogonality of the protecting groups.

  • Boc-Trp-Phe-OH (Acid Labile):

    • Cleavage: 50% TFA in DCM or 4N HCl in Dioxane.

    • Scavengers: Tryptophan is sensitive to alkylation by tert-butyl cations during deprotection. Scavengers (e.g., TIPS, water, thioanisole) are mandatory to prevent indole ring modification.

    • Workflow: Ideal for "Boc/Benzyl" SPPS or solution-phase synthesis where the product is the final peptide.

  • Z-Trp-Phe-OH (Hydrogenolysis/Strong Acid):

    • Cleavage: Catalytic Hydrogenation (

      
      , Pd/C) is the mildest method, preserving the peptide bond. Strong acids (HBr/AcOH or HF) are alternatives but harsh.
      
    • Orthogonality: Completely stable to TFA. This allows Z-Trp-Phe-OH to be used as a building block within a Boc-strategy synthesis if a specific fragment needs to remain protected while others are deprotected.

Racemization Risks (Trp & Phe)

Both Tryptophan and Phenylalanine are prone to racemization during activation, particularly via the oxazolone mechanism .

  • Risk Factor: Activation of the carboxyl group (e.g., forming an active ester) can lead to proton abstraction at the

    
    -carbon.
    
  • Mitigation: Use suppressors like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure . Avoid base-mediated coupling if possible; prefer carbodiimide (DIC/DCC) with HOBt.

Self-Assembly & Material Science Applications[5][6][7]

The Trp-Phe (WF) motif is a "privileged structure" in nanomedicine. The N-cap dictates the morphology.

Z-Trp-Phe-OH: The Hydrogelator

The Z-group facilitates extensive


-stacking between the benzyl carbamate, the indole (Trp), and the phenyl (Phe) rings.
  • Mechanism: Planar aromatic stacking drives the formation of long, entangled fibrils.

  • Application: Used as supramolecular hydrogels for drug delivery or tissue engineering scaffolds. The high stability of the Z-group makes these gels robust in physiological conditions until degraded by specific proteases.

Boc-Trp-Phe-OH: The Nanostructure Builder

The bulky Boc group disrupts tight planar packing, often favoring curvature.

  • Morphology: Tends to form nanotubes, nanospheres, or vesicles depending on the solvent (e.g., Ethanol/Water mixtures).

  • Application:

    • Antimicrobial Agents: Boc-Trp-Phe-OMe has shown broad-spectrum activity against bacteria by disrupting membranes.[1][2][3]

    • Drug Encapsulation: The hollow nature of nanotubes or spheres allows for the encapsulation of hydrophobic drugs.

Visualization: Self-Assembly Pathways

SelfAssembly Precursor_Z Z-Trp-Phe-OH Force_Z Dominant Force: Pi-Pi Stacking (3 Aromatic Rings) Precursor_Z->Force_Z Precursor_Boc Boc-Trp-Phe-OH Force_Boc Dominant Force: Hydrophobic Effect + Steric Bulk Precursor_Boc->Force_Boc Struct_Z Fibrous Network (Hydrogel) Force_Z->Struct_Z Planar Stacking Struct_Boc Nanotubes / Spheres (Vesicles) Force_Boc->Struct_Boc Curvature/Packing App_Z Tissue Scaffolds Enzymatic Assays Struct_Z->App_Z App_Boc Drug Delivery Antimicrobial Films Struct_Boc->App_Boc

Figure 1: Divergent self-assembly pathways driven by the N-terminal protecting group.

Experimental Protocols

Protocol A: Solution Phase Synthesis of Boc-Trp-Phe-OMe

Adapted for high purity and minimal racemization.

Reagents: Boc-Trp-OH (1.0 eq), H-Phe-OMe·HCl (1.1 eq), EDC·HCl (1.1 eq), HOBt (1.1 eq), DIPEA (2.2 eq), DCM (Solvent).

  • Activation: Dissolve Boc-Trp-OH and HOBt in anhydrous DCM at 0°C. Stir for 15 min.

  • Coupling: Add EDC·HCl and stir for another 20 min at 0°C to form the active ester.

  • Addition: Add H-Phe-OMe·HCl and DIPEA.[2] The DIPEA frees the amine of the phenylalanine ester.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Work-up:

    • Wash with 1M KHSO₄ (removes unreacted amine/DIPEA).

    • Wash with Sat. NaHCO₃ (removes unreacted acid/HOBt).

    • Wash with Brine, dry over MgSO₄, and concentrate.[2][3]

  • Purification: Recrystallize from Ethyl Acetate/Hexane or use Column Chromatography (Silica, MeOH/DCM gradient).

Protocol B: Z-Group Removal (Hydrogenolysis)

Used to liberate H-Trp-Phe-OH from Z-Trp-Phe-OH.

Reagents: Z-Trp-Phe-OH, Pd/C (10% wt), Methanol, Hydrogen Gas (


).
  • Dissolution: Dissolve Z-Trp-Phe-OH in Methanol (or MeOH/AcOH if solubility is poor).

  • Catalyst: Add 10% Pd/C catalyst (approx. 10% by weight of peptide). Caution: Pd/C is pyrophoric; add under inert gas (Argon/Nitrogen).

  • Hydrogenation: Bubble

    
     gas through the solution or use a balloon. Stir vigorously for 2–4 hours at RT.
    
  • Monitoring: Monitor by TLC or HPLC (disappearance of UV-active Z-group peak, shift in retention).

  • Filtration: Filter through Celite to remove Pd/C.

  • Isolation: Concentrate filtrate to yield H-Trp-Phe-OH.

Visualization: Synthesis Workflow

Synthesis Start Start: Amino Acid Coupling Step1 Activation (0°C) Boc-Trp-OH + HOBt + EDC Start->Step1 Step2 Coupling (RT, 12h) + H-Phe-OMe / DIPEA Step1->Step2 Branch Desired Final Product? Step2->Branch Path_Boc Boc-Trp-Phe-OMe (Antimicrobial/Structure) Branch->Path_Boc If Boc-Start Path_Z Z-Trp-Phe-OMe (Protease Substrate) Branch->Path_Z If Z-Start Deprotect_Boc TFA / Scavengers (Remove Boc) Path_Boc->Deprotect_Boc Cleavage Deprotect_Z H2 / Pd/C (Remove Z) Path_Z->Deprotect_Z Cleavage Final Free Dipeptide H-Trp-Phe-OH Deprotect_Boc->Final Deprotect_Z->Final

Figure 2: Comparative synthetic workflow for Boc vs. Z strategies.

References

  • National Institutes of Health (NIH). (2015). The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. PMC. Retrieved from [Link]

  • MDPI. (2021). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Self-Assembly and Gelation. Retrieved from [Link]

  • ResearchGate. (2023). Suppression of alpha-carbon racemization in peptide synthesis. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Evaluating Z-Trp-Phe-OH Purity from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of synthetic peptides is a critical, non-negotiable parameter that underpins the reliability and reproducibility of experimental outcomes. The dipeptide Z-Trp-Phe-OH, a key building block in peptide synthesis and a substrate for studying protease activity, is no exception.[1][] Seemingly minor impurities can lead to significant experimental artifacts, including false-positive or false-negative results in sensitive biological assays, ultimately compromising research findings.[3][4][5]

This guide provides an in-depth, objective framework for evaluating the purity of Z-Trp-Phe-OH obtained from different commercial suppliers. We will move beyond a simple checklist of analytical techniques, delving into the causality behind experimental choices and presenting a self-validating system for comprehensive purity assessment. The methodologies and data presented herein are designed to empower you to make informed decisions when selecting a supplier, ensuring the integrity of your research.

The Critical Need for Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination can be misleading. A comprehensive evaluation necessitates an orthogonal approach, employing multiple analytical methods that measure different physicochemical properties of the peptide. This multi-faceted strategy provides a more complete and trustworthy picture of the sample's purity. For Z-Trp-Phe-OH, a robust analytical workflow should, at a minimum, include High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Mass Spectrometry (MS) for identity confirmation and impurity identification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural verification.

Comparative Analysis of Z-Trp-Phe-OH from Fictional Suppliers

To illustrate the potential variability in product quality between suppliers, we present a comparative analysis of Z-Trp-Phe-OH from three fictional commercial sources: Supplier A, Supplier B, and Supplier C.

Data Presentation: Summary of Purity Analysis
SupplierHPLC Purity (%) (at 220 nm)Major Impurity (by MS)Mass Confirmation (Expected: 485.54 Da)Structural Confirmation (by ¹H NMR)
Supplier A 99.2Z-Trp-OH (m/z 339.3)485.55 DaConforms to structure
Supplier B 95.5Deletion Peptide (Phe-OH, m/z 166.2)485.53 DaContains significant unidentified signals
Supplier C 98.8Unidentified (m/z 501.5)485.56 DaConforms to structure

Experimental Protocols and Rationale

The following sections provide detailed, step-by-step methodologies for the key experiments performed in this comparative analysis. The rationale behind each experimental choice is explained to provide a deeper understanding of the "why" behind the "how."

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: Reversed-phase HPLC is the gold standard for assessing the purity of synthetic peptides.[6][7][8] It separates the target peptide from its impurities based on hydrophobicity. By monitoring the elution profile with a UV detector, we can quantify the relative abundance of the main peptide peak versus impurity peaks. Detection at a low wavelength (210-230 nm) is crucial for detecting all peptide bonds.[7]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of Z-Trp-Phe-OH from each supplier.

    • Dissolve each sample in 1 mL of mobile phase A (see below) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 0.1 mg/mL with mobile phase A.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Mass Spectrometry (MS) for Identity and Impurity Confirmation

Rationale: Mass spectrometry is an indispensable tool for confirming the molecular weight of the target peptide and identifying the mass of any co-eluting impurities.[9][10][11] Electrospray ionization (ESI) is a soft ionization technique well-suited for peptides, allowing for accurate mass determination.[12]

Experimental Protocol:

  • Sample Preparation:

    • The eluent from the HPLC can be directly infused into the mass spectrometer (LC-MS). Alternatively, prepare a 10 µg/mL solution of each Z-Trp-Phe-OH sample in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation and Conditions:

    • Mass Spectrometer: An electrospray ionization time-of-flight (ESI-TOF) or similar high-resolution mass spectrometer.

    • Ionization Mode: Positive ion mode.

    • Mass Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

  • Data Analysis:

    • Determine the mass of the main peak and compare it to the theoretical mass of Z-Trp-Phe-OH (C₂₈H₂₇N₃O₅, Molecular Weight: 485.54 Da).

    • Analyze the masses of any impurity peaks to tentatively identify them. Common impurities include deletion sequences (missing an amino acid), truncated sequences, or peptides with incomplete deprotection.[3][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: While HPLC and MS provide information on purity and mass, NMR spectroscopy is the most powerful technique for confirming the detailed atomic-level structure of the peptide.[14][15][16] A ¹H NMR spectrum provides a unique fingerprint of the molecule, and any significant deviation from the expected spectrum indicates the presence of structural impurities or a different compound altogether.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of each Z-Trp-Phe-OH sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • Instrumentation and Conditions:

    • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Experiment: ¹H NMR.

    • Temperature: 298 K.

  • Data Analysis:

    • Compare the chemical shifts, coupling constants, and integration of the signals in the acquired spectra with a reference spectrum of pure Z-Trp-Phe-OH or with predicted spectral data.

    • Pay close attention to the aromatic regions (protons of the tryptophan and phenylalanine side chains and the benzyloxycarbonyl protecting group) and the amide and alpha-proton regions.

Visualizing the Workflow and Logical Relationships

To better illustrate the interconnectedness of these analytical techniques, the following diagrams outline the experimental workflow and the logical process of purity evaluation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_evaluation Data Evaluation & Conclusion Sample_A Supplier A HPLC HPLC Purity Analysis Sample_A->HPLC NMR NMR Spectroscopy Sample_A->NMR Sample_B Supplier B Sample_B->HPLC Sample_B->NMR Sample_C Supplier C Sample_C->HPLC Sample_C->NMR MS Mass Spectrometry HPLC->MS LC-MS Purity_Quant Purity Quantification HPLC->Purity_Quant Identity_Confirm Identity Confirmation MS->Identity_Confirm Structure_Verify Structural Verification NMR->Structure_Verify Conclusion Supplier Selection Purity_Quant->Conclusion Identity_Confirm->Conclusion Structure_Verify->Conclusion

Caption: A flowchart of the experimental workflow for evaluating Z-Trp-Phe-OH purity.

Logical_Relationships cluster_questions Key Questions cluster_methods Analytical Methods cluster_answers Information Gained Q1 How pure is it? HPLC HPLC Q1->HPLC Q2 Is it the right compound? MS Mass Spectrometry Q2->MS Q3 What are the impurities? Q3->MS Q4 Is the structure correct? NMR NMR Q4->NMR Ans1 Quantitative Purity (%) HPLC->Ans1 Ans2 Molecular Weight Confirmation MS->Ans2 Ans3 Impurity Mass Identification MS->Ans3 Ans4 Atomic-Level Structure NMR->Ans4

Caption: Logical relationships between key questions and analytical techniques.

Discussion and Interpretation of Results

The hypothetical data presented in the table highlights several key considerations:

  • Supplier A demonstrates high purity by HPLC, with the major impurity identified as a starting material, Z-Trp-OH. This suggests a relatively clean synthesis and purification process. The mass and NMR data confirm the identity and structure of the main product.

  • Supplier B shows a significantly lower purity, with a deletion peptide identified as a major impurity. The presence of unidentified signals in the NMR spectrum is a major red flag, indicating that the sample contains other structurally related or unrelated impurities. The use of this material could lead to highly unreliable experimental results.

  • Supplier C provides a product with good purity, but the presence of an unidentified impurity with a higher mass warrants further investigation. This could be a modification of the peptide that occurred during synthesis or storage, such as oxidation.[17] While the main product is structurally correct, the nature of the impurity should be understood before use in sensitive applications.

The choice of a supplier should not be based solely on the quoted purity. As this guide demonstrates, a comprehensive, multi-technique evaluation is essential to ensure the quality and reliability of the purchased peptide. Researchers are encouraged to request certificates of analysis that include data from multiple analytical techniques or to perform their own in-house quality control.

Conclusion

The purity of Z-Trp-Phe-OH is a critical factor that can significantly impact the outcome of research and drug development efforts. By employing a rigorous and orthogonal analytical approach that combines HPLC, Mass Spectrometry, and NMR Spectroscopy, researchers can confidently assess the quality of commercially available peptides. This guide provides a framework for such an evaluation, empowering scientists to make informed decisions and ensuring the integrity of their scientific endeavors.

References

  • Agilent. Analysis of a Synthetic Peptide and Its Impurities. [Link]

  • International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • PMC - NIH. Binding of tryptophan and tryptophan-containing peptides in water by a glucose naphtho crown ether. [Link]

  • Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • Springer. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. [Link]

  • PMC - NIH. Clickable tryptophan modification for late-stage diversification of native peptides. [Link]

  • Biovera. Mass Spectrometry Applications in Peptide Analysis | Laboratory Research. [Link]

  • MtoZ Biolabs. Mechanism of Peptide Purity Analysis. [Link]

  • MDPI. Investigation of Impurities in Peptide Pools. [Link]

  • PMC - PubMed Central. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment. [Link]

  • Wikipedia. Amino acid. [Link]

  • BioPharmaSpec. Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches. [Link]

  • PubChem - NIH. Trp-Phe | C20H21N3O3 | CID 4427709. [Link]

  • Unknown Source. peptide nmr. [https://www-struct-med.uni- Rostock.de/p/unter/bioC/pdf/nmr_peptide.pdf]([Link] Rostock.de/p/unter/bioC/pdf/nmr_peptide.pdf)

  • Wiley Online Library. The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays. [Link]

  • NMIMS Pharmacy. NMR in structural determination of proteins and peptides. [Link]

  • Journal of the American Chemical Society. The Mass Spectra of Dipeptides. [Link]

  • PubMed Central. A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone. [Link]

  • Portland Press. A beginner's guide to mass spectrometry–based proteomics. [Link]

  • Biovera. HPLC Analysis Methods for Peptide Characterization | Laboratory Research. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Phenylalanine. [Link]

  • Biotage. Analyzing crude peptide samples by Mass Spectrometry: what are the options. [Link]

  • PubMed. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. [Link]

  • LCGC International. Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage. [Link]

  • MtoZ Biolabs. What Is Peptide Mass Spectrometry Identification. [Link]

  • Reddit. Peptide NMR / Structure elucidation. [Link]

  • YouTube. Structure Determination of Peptides by simple 2D NMR Spectroscopy. [Link]

Sources

A Comparative Guide to the Biological Activity of Peptides Derived from Z-Trp-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of Z-Trp-Phe-OH as a Precursor for Bioactive Peptides

In the realm of peptide-based drug discovery, the selection of foundational building blocks is a critical determinant of therapeutic success. The dipeptide N-benzyloxycarbonyl-tryptophyl-phenylalanine (Z-Trp-Phe-OH) represents a compelling starting scaffold. It combines the unique properties of two aromatic amino acids, tryptophan and phenylalanine, which are known to be crucial for various biological interactions.[1][2] The bulky, hydrophobic side chains of tryptophan and phenylalanine are frequently implicated in protein-protein interactions and membrane insertion events. The N-terminal benzyloxycarbonyl (Z) group provides a lipophilic character and protects the N-terminus during synthesis, making Z-Trp-Phe-OH a versatile intermediate for creating more complex peptide structures.[3]

This guide provides a comparative analysis of the biological activities of novel peptides conceptually derived from the Z-Trp-Phe-OH backbone. We will explore their potential in two key therapeutic areas: oncology and infectious diseases. By presenting detailed experimental protocols and comparative data, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to assess and develop novel peptide-based therapeutics.

Anticancer Activity: A Cytotoxicity Comparison

The search for novel anticancer agents is a paramount challenge in modern medicine. Peptides have emerged as a promising class of therapeutics due to their high specificity and potential for targeted cell killing.[4] Here, we compare the cytotoxic potential of a hypothetical tripeptide derived from our parent compound, Z-Trp-Phe-Gly-NH₂ (Peptide A) , against a known anticancer peptide, Melittin , on a human breast adenocarcinoma cell line (MCF-7).

Rationale for Peptide Design and Comparison
  • Peptide A (Z-Trp-Phe-Gly-NH₂): The addition of a C-terminal glycine amide is a common strategy in peptide design to enhance stability against carboxypeptidases and to potentially improve biological activity. The core Trp-Phe motif is retained for its potential to interact with cancer cell membranes.

  • Melittin (Positive Control): A well-characterized 26-amino acid peptide from bee venom, known for its potent cytolytic and anticancer properties, primarily through membrane disruption.[4]

  • Z-Trp-Phe-OH (Parent Compound): Included to assess the baseline activity of the precursor.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability.[5] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.

Step-by-Step Methodology:

  • Cell Culture: MCF-7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[6]

  • Peptide Treatment: Stock solutions of the peptides are prepared in DMSO and diluted with culture medium. The cells are treated with varying concentrations of Peptide A, Melittin, and Z-Trp-Phe-OH (e.g., 1, 5, 10, 25, 50, 100 µM) for 48 hours.[7] A vehicle control (DMSO) is also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[6]

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) is calculated from the dose-response curve.

Comparative Data: Cytotoxicity Against MCF-7 Cells
CompoundIC₅₀ (µM)
Peptide A (Z-Trp-Phe-Gly-NH₂) (Hypothetical) 22.5
Melittin (Positive Control) 5.8
Z-Trp-Phe-OH (Parent Compound) >100

This data is hypothetical and for illustrative purposes.

Interpretation of Results

The parent compound, Z-Trp-Phe-OH, shows negligible cytotoxicity, indicating that modification is necessary to impart anticancer activity. Peptide A demonstrates moderate activity, with an IC₅₀ value of 22.5 µM. While less potent than the positive control, Melittin, this result is promising and suggests that the Trp-Phe motif, when appropriately modified, can serve as a basis for developing cytotoxic agents. The enhanced activity of Peptide A over its precursor highlights the importance of C-terminal amidation and peptide elongation in this context.

Workflow and Potential Mechanism of Action

The experimental workflow can be visualized as follows:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Culture MCF-7 Cells B Seed Cells in 96-Well Plate A->B C Add Peptide Dilutions B->C D Incubate for 48 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan F->G H Read Absorbance at 570 nm G->H I I H->I Calculate IC50

Caption: Workflow for the MTT cytotoxicity assay.

Many anticancer peptides exert their effect by disrupting the cell membrane, leading to necrosis, or by inducing apoptosis.[4] The hydrophobic nature of the Trp and Phe residues in Peptide A may promote its insertion into the cancer cell's lipid bilayer, a mechanism shared by many antimicrobial and anticancer peptides.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Analysis

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the development of new antimicrobial agents.[8] Antimicrobial peptides (AMPs) are a key component of the innate immune system and represent a promising alternative to conventional antibiotics.[9] Here, we evaluate a modified peptide, Trp-Phe-NH₂ (Peptide B) , for its ability to inhibit the growth of the Gram-positive bacterium Staphylococcus aureus.

Rationale for Peptide Design and Comparison
  • Peptide B (Trp-Phe-NH₂): This is a minimalist derivative, removing the N-terminal protecting group to expose a cationic primary amine, a common feature of AMPs that facilitates interaction with negatively charged bacterial membranes. The C-terminal amide is retained for stability.

  • Vancomycin (Positive Control): A standard antibiotic used to treat serious infections caused by Gram-positive bacteria, including S. aureus.

  • Z-Trp-Phe-OH (Parent Compound): Included to assess baseline antimicrobial activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Bacterial Culture: A single colony of S. aureus is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the logarithmic growth phase.

  • Inoculum Preparation: The bacterial culture is diluted in fresh MHB to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Peptide Dilution: Two-fold serial dilutions of Peptide B, Vancomycin, and Z-Trp-Phe-OH are prepared in a 96-well plate using MHB.

  • Inoculation: The standardized bacterial inoculum is added to each well containing the diluted compounds.

  • Controls: A positive control well (bacteria without any compound) and a negative control well (broth only) are included to ensure the validity of the experiment.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Comparative Data: Antimicrobial Activity Against S. aureus
CompoundMIC (µg/mL)
Peptide B (Trp-Phe-NH₂) (Hypothetical) 32
Vancomycin (Positive Control) 1
Z-Trp-Phe-OH (Parent Compound) >256

This data is hypothetical and for illustrative purposes.

Interpretation of Results

Similar to the anticancer assay, the parent compound is inactive. However, the simple modification of removing the Z-group to yield Peptide B results in significant antimicrobial activity (MIC of 32 µg/mL). This demonstrates the critical role of the free N-terminal amine for antimicrobial function, likely by enabling electrostatic interactions with the bacterial cell surface. While not as potent as Vancomycin, Peptide B shows promise as a lead compound for the development of novel antibiotics.

Workflow and Proposed Mechanism of Action

The antimicrobial activity of many peptides is initiated by their binding to and disruption of the bacterial cell membrane.[10] This interaction is often driven by the peptide's amphipathic nature and positive charge.

AMP_Mechanism cluster_interaction Peptide-Membrane Interaction cluster_disruption Membrane Disruption Peptide Peptide B (+ charge) Membrane Bacterial Membrane (- charge) Peptide->Membrane Electrostatic Attraction Insertion Hydrophobic Core Insertion (Trp, Phe) Membrane->Insertion Pore Pore Formation Insertion->Pore Leakage Ion & Metabolite Leakage Pore->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of action for Peptide B.

Conclusion and Future Directions

This guide demonstrates that the Z-Trp-Phe-OH dipeptide is a valuable and versatile scaffold for generating novel bioactive peptides. Simple modifications, such as peptide elongation, C-terminal amidation, and N-terminal deprotection, can unlock potent anticancer and antimicrobial activities where the parent compound is inert.

The data presented herein, while illustrative, underscores a critical principle in peptide drug design: subtle chemical changes can lead to profound differences in biological function. Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by varying amino acid sequence, length, and incorporating non-natural amino acids to optimize potency and selectivity.[11]

  • Mechanism of Action Studies: Investigating the precise molecular mechanisms, such as membrane permeabilization, apoptosis induction, or interaction with specific intracellular targets.[12]

  • In Vivo Efficacy and Toxicity: Advancing the most promising lead compounds into preclinical animal models to assess their therapeutic efficacy and safety profiles.

By leveraging the foundational insights provided in this guide, researchers can accelerate the discovery and development of next-generation peptide therapeutics derived from the promising Z-Trp-Phe-OH core.

References

  • MySkinRecipes. (n.d.). N-((Benzyloxy)carbonyl)-N-methyl-d-phenylalanine. Retrieved from [Link]

  • ResearchGate. (2025). Antimicrobial Peptides: Methods and Protocols. Retrieved from [Link]

  • ACS Publications. (2021). Enhancing the Potency of Antimicrobial Peptides through Molecular Engineering and Self-Assembly. Journal of the American Chemical Society. Retrieved from [Link]

  • MDPI. (2021). Phenylalanine Increases the Production of Antioxidant Phenolic Acids in Ginkgo biloba Cell Cultures. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Tryptophan Side-Chain Oxidase Enzyme Suppresses Hepatocellular Carcinoma Growth through Degradation of Tryptophan. PMC. Retrieved from [Link]

  • ACS Publications. (2026). Stapled Peptides with Therapeutic Potential for Ischemic Stroke by Blocking the Endocytosis of GluA2 AMPAR. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • MDPI. (2022). Natural Peptides Inducing Cancer Cell Death: Mechanisms and Properties of Specific Candidates for Cancer Therapeutics. International Journal of Molecular Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. PMC. Retrieved from [Link]

  • American Society for Microbiology. (2025). Antimicrobial peptides: from discovery to developmental applications. Applied and Environmental Microbiology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). l-phenylalanine and N-(carbobenzyloxy)-l-aspartic acid-β-benzyl ester derivatives as potent topoisomerase IIα inhibitors. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Novel Formulations for Antimicrobial Peptides. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole interaction site. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). The Significance of Tryptophan, Phenylalanine, Tyrosine, and Their Metabolites in the Nervous System. Retrieved from [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (2025). Phenylalanine Increases the Production of Antioxidant Phenolic Acids in Ginkgo biloba Cell Cultures. Retrieved from [Link]

  • Frontiers. (2019). Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. Retrieved from [Link]

  • MDPI. (2024). Antimicrobial Peptides Derived from Bacteria: Classification, Sources, and Mechanism of Action against Multidrug-Resistant Bacteria. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

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